LY 97241
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-3-5-6-7-9-16-20(4-2)17-10-8-11-18-12-14-19(15-13-18)21(22)23/h12-15H,3-11,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYATOMQOOFRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222753 | |
| Record name | LY 97241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72456-63-4 | |
| Record name | LY 97241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072456634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 97241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of LY 97241 on Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of LY 97241 on potassium channels, with a primary focus on its effects on the transient outward potassium current (Ito). The information presented herein is synthesized from key research findings to support further investigation and drug development efforts in the field of cardiac electrophysiology.
Core Mechanism of Action: Open Channel Blockade of the Transient Outward Potassium Current (Ito)
This compound, a p-nitro tertiary amine analog of clofilium, primarily exerts its effects on potassium channels through open channel blockade . This mechanism has been characterized in detail for the transient outward potassium current (Ito) in rat ventricular myocytes. The interaction of this compound with the Ito channel leads to a concentration-dependent inhibition of the current amplitude and a notable acceleration of the current's apparent rate of inactivation.
Quantitative Analysis of Ito Inhibition
Electrophysiological studies using whole-cell patch clamp techniques have provided precise quantitative data on the inhibitory effects of this compound on Ito.
| Parameter | Value | Description |
| EC50 | 5.85 µM | The half-maximal effective concentration for the inhibition of Ito amplitude, measured 30 milliseconds after the onset of depolarization. |
| Voltage Range of Inhibition | -30 mV to +70 mV | This compound demonstrates inhibitory effects across a broad range of physiological membrane potentials. |
| Voltage for Half-Maximal Block (V1/2) | -25.0 mV | The membrane potential at which the blocking effect of this compound is half of its maximum, as determined by the Boltzmann equation. |
| Slope Factor (k) | 13.8 mV | A parameter from the Boltzmann equation that describes the steepness of the voltage dependence of the block. |
Impact on Channel Kinetics
A key feature of this compound's mechanism of action is its significant alteration of the Ito channel kinetics.
| Kinetic Parameter | Control | With 10 µM this compound | Effect |
| Rate of Ito Inactivation (τ) | 41.9 ± 3.5 msec | 16.0 ± 1.6 msec | This compound significantly accelerates the rate of current decay. |
| Time Constant of Onset of Block (τB) | N/A | 14.5 ± 1.5 msec | The block of the Ito by this compound follows a monoexponential function. |
| Peak Ito Amplitude | No significant effect | No significant effect | Unlike some other potassium channel blockers, this compound does not reduce the initial peak of the transient outward current. |
| Steady-State Inactivation | No effect | No effect | This compound does not alter the voltage-dependence of steady-state inactivation of the Ito channel. |
| Recovery from Inactivation | No effect | No effect | The time course of recovery from inactivation of the Ito channel is unaffected by this compound. |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of this compound on Ito in rat ventricular myocytes.
Isolation of Rat Ventricular Myocytes
A consistent and high-yield isolation of viable cardiomyocytes is critical for electrophysiological studies. The following is a representative enzymatic digestion protocol based on established methods.
Solutions:
-
Perfusion Buffer (Ca²⁺-free): Krebs-Henseleit bicarbonate buffer (in mM: 119 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose), pH 7.4 when gassed with 95% O₂ / 5% CO₂.
-
Enzyme Solution: Perfusion buffer supplemented with collagenase (e.g., Type II) and hyaluronidase.
Procedure:
-
Male Sprague-Dawley rats are heparinized prior to heart excision.
-
The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta.
-
The heart is first perfused with Ca²⁺-free buffer to remove blood and stop contractions.
-
This is followed by perfusion with the enzyme solution to digest the extracellular matrix.
-
After digestion, the ventricles are minced and gently agitated to release individual myocytes.
-
The dispersed cells are washed and gradually reintroduced to physiological calcium concentrations.
Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp technique is the gold standard for recording ionic currents from isolated cells.
Solutions:
-
External (Bath) Solution (for Ito recording): Typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. Specific ion concentrations are adjusted to isolate the potassium current of interest and block other currents (e.g., Na⁺ and Ca²⁺ channels).
-
Internal (Pipette) Solution (for Ito recording): Typically contains (in mM): K-aspartate or KCl, MgCl₂, EGTA, HEPES, and ATP. The high concentration of a potassium salt maintains the potassium gradient, while EGTA chelates intracellular calcium.
Recording Protocol:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by further suction, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.
-
The cell is held at a specific holding potential (e.g., -80 mV) using a voltage-clamp amplifier.
-
To elicit the transient outward current (Ito), the membrane potential is stepped to a series of depolarizing potentials (e.g., from -40 mV to +60 mV) for a set duration (e.g., 500 ms).
-
Currents are filtered, digitized, and stored for offline analysis. This compound is applied to the bath solution to observe its effects on the recorded currents.
Signaling Pathways and Logical Relationships
The mechanism of this compound action on the Ito channel can be visualized as a direct interaction with the channel protein in its open state.
The Primary Target of LY97241: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Dual Inhibition of hEAG1 and hERG1 Potassium Channels
LY97241 is a potent inhibitor of the human Ether-à-go-go-Related Gene 1 (hERG1) and human Ether-à-go-go 1 (hEAG1) potassium channels.[1][2] This dual inhibitory action positions it as a significant tool for research into cardiac electrophysiology and as a potential, albeit complex, antiarrhythmic agent.[3][4] Its mechanism of action is characterized by a time-, use-, and voltage-dependent block of the open channel state, binding from the intracellular side within the central cavity of the channel pore.[2]
Quantitative Analysis of Inhibition
The inhibitory potency of LY97241 has been quantified across different experimental systems, primarily using whole-cell patch clamp techniques in mammalian cell lines and Xenopus oocytes expressing the target channels. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of LY97241 for both hEAG1 and hERG1 channels.
| Target Channel | Experimental System | IC50 (nM) | Reference |
| hEAG1 | Mammalian Cells (whole-cell) | 4.9 | [2] |
| Xenopus Oocytes (inside-out patch) | 1.9 | [2] | |
| hERG1 | Mammalian Cells (whole-cell) | 2.2 | [2] |
| Not Specified | 19 (at +40 mV) | [3] |
Experimental Protocols
The characterization of LY97241's inhibitory activity relies on established electrophysiological techniques. A generalized experimental workflow is described below.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental to determining the IC50 values and characterizing the mechanism of channel block.
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293 cells) are cultured under standard conditions. The cells are then transiently or stably transfected with plasmids containing the cDNA for the specific potassium channel subunit of interest (hEAG1 or hERG1).
-
Electrophysiological Recording:
-
Transfected cells are identified, often through co-transfection with a fluorescent marker.
-
A glass micropipette with a tip diameter of approximately 1 µm is used to form a high-resistance seal with the cell membrane (a "giga-seal").
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.
-
Voltage protocols are applied to the cell via the patch pipette to elicit ionic currents through the expressed channels. These protocols are designed to study the channel's gating properties (activation, deactivation, inactivation).
-
-
Drug Application:
-
A baseline recording of the channel current is established.
-
LY97241, at various concentrations, is applied to the cell via a perfusion system.
-
The effect of the compound on the channel current is recorded.
-
-
Data Analysis:
-
The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition.
-
Dose-response curves are generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value is calculated by fitting the dose-response curve with a Hill equation.
-
To investigate the mechanism of block (voltage-, use-, and time-dependence), specific voltage protocols are employed. For example, use-dependence is assessed by applying repetitive depolarizing pulses.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of hERG1 and hEAG1 Inhibition
The following diagram illustrates the proposed mechanism of action for LY97241, highlighting its interaction with the open state of the potassium channels from the intracellular side.
Caption: Intracellular block of hERG1/hEAG1 channels by LY97241.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in determining the inhibitory potency of LY97241 on a target potassium channel using whole-cell patch clamp.
Caption: Workflow for determining the IC50 of LY97241.
References
- 1. T27927 — TargetMol Chemicals [targetmol.com]
- 2. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to LY 97241: A Potent Blocker of the Transient Outward K+ Current (Ito)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LY 97241, a potent antiarrhythmic compound that selectively blocks the transient outward potassium current (Ito). The document details the electrophysiological effects of this compound, including its mechanism of action as an open channel blocker, and presents quantitative data on its potency and voltage-dependent effects. Furthermore, this guide outlines detailed experimental protocols for the study of Ito and the characterization of its blockers using the patch-clamp technique. Finally, key signaling pathways involved in the regulation of Ito are illustrated to provide a comprehensive understanding of the molecular context in which this compound exerts its effects.
Introduction to the Transient Outward K+ Current (Ito)
The transient outward potassium current (Ito) is a critical component of the cardiac action potential, responsible for the early phase of repolarization (Phase 1). This current is carried by voltage-gated potassium channels, primarily of the Kv4 family, with Kv4.3 being the predominant alpha subunit in the ventricles of larger mammals, including humans. The functional Ito channel is a complex of the pore-forming alpha subunit and auxiliary cytoplasmic proteins, most notably the K+ Channel Interacting Proteins (KChIPs), which modulate the channel's gating properties and trafficking to the cell membrane.
The density and kinetics of Ito vary across different regions of the heart, contributing to the heterogeneity of action potential waveforms. Dysregulation of Ito has been implicated in various cardiac pathologies, including heart failure and arrhythmias, making it a key target for pharmacological intervention.
This compound: A Specific Blocker of Ito
This compound is an antiarrhythmic drug that has been characterized as a potent blocker of the transient outward K+ current. Its primary mechanism of action is through open channel block, where it binds to the channel pore while it is in the open conformation, leading to an accelerated rate of apparent inactivation.
Electrophysiological Effects and Mechanism of Action
Studies have shown that this compound exhibits a concentration-dependent inhibition of Ito. A key characteristic of its blocking action is the acceleration of the current's inactivation phase without significantly affecting the peak current amplitude. This is a hallmark of an open channel blocking mechanism, distinguishing it from blockers that compete with the channel's inactivation gate or bind to the closed state. The block is also voltage-dependent, with its potency increasing at more depolarized membrane potentials.[1]
Quantitative Data on this compound's Block of Ito
The following tables summarize the key quantitative parameters of this compound's inhibitory effect on the transient outward K+ current, as determined in rat ventricular myocytes.[1]
Table 1: Potency of this compound on Ito
| Parameter | Value |
| EC50 | 5.85 µM |
EC50 represents the concentration of this compound that produces a half-maximal inhibition of the Ito amplitude, measured 30 msec after the onset of depolarization.[1]
Table 2: Voltage-Dependence of this compound Block
| Parameter | Value |
| V1/2 (Voltage for half-maximal block) | -25.0 mV |
| k (Slope factor) | 13.8 mV |
These parameters were derived from fitting the voltage-dependent block by this compound to the Boltzmann equation.[1]
Table 3: Effect of this compound on Ito Inactivation Kinetics
| Condition | Inactivation Time Constant (τ) |
| Control | 41.9 ± 3.5 msec |
| 10 µM this compound | 16.0 ± 1.6 msec |
The time constant of Ito inactivation was determined by fitting the decay of the current to a monoexponential function.[1]
Experimental Protocols
The following section provides a detailed methodology for the investigation of Ito and the effects of pharmacological blockers like this compound using the whole-cell patch-clamp technique.
Cardiomyocyte Isolation
-
Animal Model: Ventricular myocytes can be isolated from the hearts of adult rats or other suitable animal models.
-
Enzymatic Digestion: The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca2+-free buffer, followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The digested ventricular tissue is then minced and gently triturated to release individual cardiomyocytes.
-
Storage: The isolated myocytes are stored in a Ca2+-containing solution at room temperature and used for electrophysiological recordings within 8 hours.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate Ito, other currents can be blocked by adding specific inhibitors to the external solution (e.g., tetrodotoxin to block Na+ current and nifedipine to block L-type Ca2+ current).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the membrane of a single cardiomyocyte.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell recording configuration, allowing for control of the membrane potential and measurement of the total membrane current.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
Voltage-Clamp Protocol for Ito Measurement and Blocker Analysis
To isolate and study the transient outward K+ current and the effects of a blocker like this compound, a specific voltage-clamp protocol is employed:
-
Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, to ensure that the Ito channels are in a closed, non-inactivated state.
-
Conditioning Prepulse: To inactivate fast Na+ channels and T-type Ca2+ channels, a brief prepulse to a more depolarized potential (e.g., -40 mV for 50 ms) is applied immediately before the test pulse.
-
Test Pulse: A depolarizing test pulse to a range of potentials (e.g., from -30 mV to +70 mV in 10 mV increments) is applied to activate the Ito channels. The duration of the test pulse should be sufficient to observe the full activation and inactivation of the current (e.g., 500 ms).
-
Drug Application: After recording baseline Ito currents, this compound is applied to the external solution via a perfusion system. The voltage-clamp protocol is repeated at steady-state drug effect to determine the extent of block and the effect on inactivation kinetics.
-
Washout: The drug is washed out with the control external solution to assess the reversibility of the block.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway: Regulation of Ito by CaMKII
Caption: Regulation of the transient outward K+ current (Ito) by the CaMKII signaling pathway.
Experimental Workflow: Patch-Clamp Analysis of an Ito Blocker
Caption: Experimental workflow for characterizing an Ito blocker using the patch-clamp technique.
Logical Relationship: Molecular Composition of the Ito Channel
Caption: The molecular components that form the functional transient outward K+ current (Ito) channel.
Conclusion
This compound is a valuable pharmacological tool for the study of the transient outward potassium current and holds potential as an antiarrhythmic agent. Its well-characterized open channel blocking mechanism and the availability of quantitative data on its effects make it an ideal compound for investigating the physiological and pathophysiological roles of Ito. The experimental protocols and background information provided in this guide are intended to facilitate further research into this important cardiac ion channel and the development of novel therapeutic strategies targeting it.
References
In-Depth Technical Guide: hERG Channel Inhibition by LY97241
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel that is critical for cardiac repolarization.[1][2][3][4] This channel, responsible for the rapid component of the delayed rectifier potassium current (IKr), plays a crucial role in the normal electrical activity of the heart.[1][2][3][4] Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome, which can predispose individuals to life-threatening cardiac arrhythmias like Torsades de Pointes.[1][2] Consequently, assessing the potential for hERG channel inhibition is a critical step in the safety evaluation of new drug candidates.[5]
LY97241, a tertiary analog of the class III antiarrhythmic drug clofilium, has been identified as a potent inhibitor of the hERG channel.[6] This guide provides a comprehensive technical overview of the interaction between LY97241 and the hERG channel, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms.
Quantitative Analysis of hERG Channel Inhibition by LY97241
The inhibitory potency of LY97241 on the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Cell Type | Experimental Condition | IC50 (nM) | Reference |
| LY97241 | Xenopus oocytes | +40 mV | 19 | [6] |
| LY97241 | Mammalian cells (CHO) | Whole-cell patch clamp | 2.2 | [7][8] |
| Clofilium | Xenopus oocytes | 0 mV | 250 | [6] |
| Clofilium | Xenopus oocytes | +40 mV | 150 | [6] |
| Mutant hERG Channel | Fold Less Sensitive to LY97241 | Implication | Reference |
| S631A | 7-fold | Inactivation is important for binding | [6] |
| S620T | 33-fold | Inactivation is important for binding | [6] |
Mechanism of hERG Channel Inhibition by LY97241
The inhibition of hERG channels by LY97241 is characterized by several key features:
-
High Potency and Specificity : LY97241 is a highly potent blocker of hERG channels, with IC50 values in the low nanomolar range.[6][7][8] It displays significantly higher potency compared to its parent compound, clofilium.[6] Furthermore, LY97241 shows specificity for hERG channels over other cardiac potassium channels such as Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, and Kir2.1, which are not significantly affected at much higher concentrations.[6]
-
Voltage and State Dependence : The blocking action of LY97241 is voltage-dependent.[6] The compound appears to bind preferentially to the open state of the channel, a mechanism described as an open-channel block.[7] This is further supported by the observation that the block is also time- and use-dependent.[7]
-
Intracellular Binding Site : Evidence suggests that LY97241 binds to a site within the central cavity of the channel pore, accessible from the intracellular side of the membrane.[7] The drug can become trapped within the channel when the activation gate closes.[7]
-
Role of Inactivation : Channel inactivation plays a critical role in the binding of LY97241.[6] Mutations in the hERG channel that reduce the degree of inactivation, such as S631A and S620T, significantly decrease the sensitivity to LY97241, indicating that the drug's binding is affected by the inactivation state of the channel.[6] LY97241 has also been shown to increase the rate of hERG inactivation.[6]
-
Influence of Extracellular Potassium : An increase in the extracellular potassium concentration ([K+]o) leads to a decrease in both the rate of hERG inactivation and the binding affinity of LY97241.[6]
Caption: Proposed mechanism of LY97241 inhibition of the hERG channel.
Experimental Protocols
The investigation of LY97241's effect on hERG channels primarily utilizes electrophysiological techniques, particularly the patch-clamp method.
Heterologous Expression of hERG Channels
-
Expression Systems : hERG channels are typically expressed in heterologous systems for detailed study. Commonly used systems include Xenopus laevis oocytes and mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[7][8]
-
Method : cRNA encoding the hERG channel is injected into Xenopus oocytes or transfected into mammalian cell lines. The cells are then incubated to allow for protein expression before electrophysiological recordings are made.
Electrophysiological Recordings
-
Technique : The whole-cell configuration of the patch-clamp technique is the standard method for recording hERG currents from mammalian cells.[7] For Xenopus oocytes, the two-electrode voltage-clamp technique is often employed.
-
Solutions :
-
External Solution (for mammalian cells) : Typically contains (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (for mammalian cells) : Typically contains (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 K-ATP, with the pH adjusted to 7.3.[3]
-
-
Voltage Protocols : Specific voltage protocols are applied to the cell membrane to elicit hERG currents and study the voltage- and state-dependence of drug block. A typical protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV to +40 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -40 mV) to record the tail current, which is often used to quantify the extent of block.[9]
Caption: General workflow for assessing hERG channel inhibition by LY97241.
Conclusion
LY97241 is a potent and specific inhibitor of the hERG potassium channel. Its mechanism of action involves an open-channel block from the intracellular side, with a strong dependence on the channel's inactivation state. The detailed understanding of the interaction between LY97241 and the hERG channel, as outlined in this guide, is crucial for the fields of cardiac safety pharmacology and antiarrhythmic drug development. The experimental protocols described herein represent the standard methodologies for characterizing the effects of compounds on hERG channel function. This information is vital for researchers and drug development professionals to assess and mitigate the risk of drug-induced cardiac arrhythmias.
References
- 1. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 2. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of LY97241 on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action
The primary mechanism by which LY97241 is understood to prolong the cardiac action potential duration is through the blockade of voltage-gated potassium channels that are critical for the repolarization phase (Phase 3) of the cardiac action potential.
Inhibition of the hERG (IKr) Potassium Channel
LY97241 is a potent blocker of the hERG potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[1] The blockade of hERG channels by LY97241 is voltage-dependent and is influenced by the inactivation state of the channel.[1] By inhibiting IKr, LY97241 reduces the outward flow of potassium ions during the repolarization phase, thereby extending the duration of the action potential. Notably, LY97241 has been shown to be approximately 10-fold more potent in blocking hERG channels than its structural analog, clofilium, with a reported IC50 of 19 nM at +40 mV.[1]
Inhibition of the Transient Outward Potassium Current (Ito)
In addition to its effects on hERG, LY97241 has been demonstrated to inhibit the transient outward potassium current (Ito) in rat ventricular myocytes.[2][3] Ito contributes to the early phase of repolarization (Phase 1) and helps to determine the plateau voltage of the action potential. LY97241 produces a concentration-dependent inhibition of Ito amplitude and accelerates the apparent rate of current inactivation.[2][3] This inhibition of an early repolarizing current further contributes to the overall prolongation of the action potential duration.
Quantitative Data on Ion Channel Inhibition
While specific data on APD prolongation is limited, the concentration-dependent effect of LY97241 on the transient outward potassium current (Ito) has been quantified.
| Parameter | Value | Species | Cell Type | Source |
| EC50 for Ito Inhibition | 5.85 µM | Rat | Ventricular Myocytes | [2][3] |
This table summarizes the reported half-maximal effective concentration (EC50) of LY97241 for the inhibition of the transient outward potassium current (Ito).
Experimental Protocols
The following sections describe standard methodologies used to assess the effects of compounds like LY97241 on cardiac action potential duration and ion channel function.
Measurement of Cardiac Action Potential Duration
Objective: To determine the effect of LY97241 on the action potential duration of isolated cardiac myocytes.
Methodology: Whole-cell patch-clamp technique in current-clamp mode.
-
Cell Preparation: Isolation of ventricular myocytes from a suitable animal model (e.g., rat, guinea pig, or rabbit) by enzymatic digestion.
-
Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological saline solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 37°C).
-
Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the control and measurement of the cell's membrane potential.
-
Action Potential Elicitation: Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and digitized for analysis.
-
Drug Application: After a stable baseline recording is established, LY97241 is applied to the superfusion solution at various concentrations.
-
Data Analysis: The action potential duration is measured at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90) before and after drug application.
Measurement of Ion Channel Currents
Objective: To determine the effect of LY97241 on specific cardiac ion channels (e.g., hERG, Ito).
Methodology: Whole-cell patch-clamp technique in voltage-clamp mode.
-
Cell Preparation and Recording Setup: As described in section 3.1. For hERG current measurements, cell lines stably expressing the hERG channel (e.g., HEK293 cells) are commonly used.
-
Voltage-Clamp: The whole-cell configuration is established. The membrane potential is held at a specific holding potential, and a series of voltage steps are applied to elicit the ion current of interest.
-
Pulse Protocols: Specific voltage-clamp protocols are used to isolate the desired current. For example, to measure Ito, the cell is typically held at a negative potential (e.g., -80 mV) and then depolarized to a range of positive potentials. To measure hERG current, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic "tail" current.
-
Data Acquisition: The resulting ion currents are recorded and digitized.
-
Drug Application and Data Analysis: LY97241 is applied at various concentrations, and the effect on the peak current amplitude and current kinetics is measured to determine parameters like IC50 or EC50.
Visualizations
Signaling Pathway
Caption: Mechanism of LY97241-induced APD prolongation.
Experimental Workflow
Caption: Workflow for assessing LY97241's effect on APD.
Conclusion and Future Directions
LY97241 is a potent modulator of cardiac repolarization, primarily through its inhibitory action on hERG and Ito potassium channels. The available data strongly support a concentration-dependent prolongation of the cardiac action potential duration. To provide a more complete profile of this compound for drug development and research purposes, future studies should focus on generating and publishing detailed quantitative data on the dose-dependent effects of LY97241 on APD30, APD50, and APD90 in various cardiac preparations, including human-derived cardiomyocytes. Such data would be invaluable for refining in silico models of cardiac electrophysiology and for more accurately predicting the proarrhythmic potential of LY97241 and related compounds.
References
- 1. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of block of Kv1.5 channels by tertiary and quaternary amine clofilium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY 97241 accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of LY97241: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacological profile of LY97241, a potent potassium channel blocker. The information is intended for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Pharmacological Profile
LY97241 is a tertiary amine analog of clofilium and a potent blocker of voltage-gated potassium channels, particularly those belonging to the Ether-à-go-go (EAG) family. Its primary mechanism of action involves the inhibition of the human Ether-à-go-go-Related Gene (hERG) and hEAG1 potassium channels. This blockade is characterized by its voltage- and use-dependent nature, consistent with an open-channel block mechanism where the compound is believed to bind within the channel pore.
The inhibition of hERG channels by LY97241 is of particular significance due to the critical role of these channels in cardiac repolarization. Blockade of hERG channels leads to a prolongation of the cardiac action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). This property classifies LY97241 as a potential antiarrhythmic agent, but also carries the risk of proarrhythmic events like Torsades de Pointes.
In addition to its effects on hERG and hEAG1 channels, LY97241 has also been shown to inhibit the transient outward potassium current (Ito) in ventricular myocytes. This action also contributes to its overall effect on cardiac electrophysiology.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of LY97241.
Table 1: Inhibitory Potency of LY97241 on Potassium Channels
| Channel | Cell Type/Expression System | Method | Parameter | Value | Reference |
| hERG (KCNH2) | Mammalian cells | Whole-cell patch clamp | IC50 | 2.2 nM | [1] |
| hERG (KCNH2) | Xenopus oocytes | Two-electrode voltage clamp | IC50 (+40 mV) | 19 nM | [2] |
| hEAG1 (KCNH1) | Mammalian cells | Whole-cell patch clamp | IC50 | 4.9 nM | [1] |
| hEAG1 (KCNH1) | Xenopus oocytes (inside-out patch) | Patch clamp | IC50 | 1.9 nM | [1] |
| Transient Outward K+ Current (Ito) | Rat ventricular myocytes | Whole-cell patch clamp | EC50 | 5.85 µM | [3] |
Table 2: Voltage-Dependence of LY97241 Blockade of Ito
| Parameter | Value |
| Voltage for half-maximal block (V1/2) | -25.0 mV |
| Slope factor (k) | 13.8 mV |
Experimental Protocols
The following sections detail the likely experimental methodologies used to characterize the pharmacological profile of LY97241, based on standard electrophysiological techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to record ionic currents from the entire cell membrane, allowing for the characterization of drug effects on ion channels in mammalian cells or isolated primary cells.
Cell Preparation:
-
Cells (e.g., HEK293 cells stably expressing the target ion channel or primary cardiomyocytes) are cultured on glass coverslips.
-
On the day of the experiment, a coverslip is transferred to a recording chamber mounted on an inverted microscope and superfused with an external solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by applying specific voltage-clamp protocols (e.g., depolarizing steps to various potentials to activate the channels).
-
LY97241 is applied at various concentrations via the perfusion system to determine its effect on the ionic currents.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is used to study ion channels expressed in a heterologous system, providing high-quality recordings with good voltage control.
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated using collagenase treatment.
-
cRNA encoding the target ion channel (e.g., hERG) is injected into the oocytes.
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
Solutions:
-
Recording Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.
Recording Procedure:
-
An oocyte is placed in a recording chamber and perfused with the recording solution.
-
Two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).
-
Currents are elicited using appropriate voltage-clamp protocols.
-
LY97241 is applied through the perfusion system to assess its inhibitory effects.
In Vivo Electrophysiology (Hypothetical Protocol)
Animal Preparation:
-
The animal is anesthetized, and a surface ECG is continuously monitored.
-
Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
An electrode catheter is advanced to the heart to record intracardiac electrograms and for programmed electrical stimulation.
Procedure:
-
Baseline electrophysiological parameters are recorded, including heart rate, ECG intervals (PR, QRS, QT), and atrial and ventricular effective refractory periods (AERP, VERP).
-
LY97241 is administered intravenously at escalating doses.
-
Electrophysiological parameters are continuously monitored after each dose to assess dose-dependent effects on cardiac conduction and repolarization.
-
The QT interval is corrected for heart rate changes (e.g., using Bazett's or Fridericia's formula).
Mandatory Visualizations
Signaling Pathway of hERG Channel Blockade
The following diagram illustrates the signaling cascade initiated by the blockade of the hERG potassium channel, leading to potential cardiac arrhythmias.
Caption: Signaling pathway of LY97241-induced hERG channel blockade.
Experimental Workflow for In Vitro Electrophysiology
The following diagram outlines the general workflow for studying the effects of LY97241 on ion channels using in vitro electrophysiology.
Caption: Workflow for in vitro electrophysiological analysis of LY97241.
References
- 1. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel roles for hERG K+ channels in cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY 97241 accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Application of LY 97241 in In Vitro Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a drug candidate's potential to induce cardiac arrhythmias is a critical component of preclinical safety pharmacology. In vitro models of cardiac arrhythmia serve as essential tools in this evaluation, providing a platform to investigate the electrophysiological effects of compounds on cardiac ion channels and cellular activity. LY 97241, a tertiary amine analog of clofilium, is a potent blocker of cardiac potassium channels, primarily targeting the human Ether-à-go-go-Related Gene (hERG) channel. Understanding its detailed effects within these models is crucial for interpreting its proarrhythmic potential and for its use as a reference compound in cardiac safety studies. This guide provides a comprehensive technical overview of the use of this compound in in vitro cardiac arrhythmia models, including its known electrophysiological effects, detailed experimental protocols, and relevant signaling pathways.
Electrophysiological Profile of this compound
This compound is recognized for its potent inhibitory effects on specific cardiac potassium channels, which are fundamental to cardiac repolarization. Its primary targets are the hERG (Kv11.1) and hEAG1 (Kv10.1) channels. The blockade of these channels is a key mechanism underlying its antiarrhythmic classification and also its potential proarrhythmic risk.
Quantitative Data on Ion Channel Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its structural analog, clofilium, on various cardiac ion channels. The data for clofilium is provided for comparative context due to the limited availability of public data for this compound on certain channels.
| Compound | Channel | Cell Type | Technique | IC50 / EC50 | Reference |
| This compound | hERG1 (IKr) | Mammalian cells | Whole-cell patch clamp | 2.2 nM | [1] |
| This compound | hERG1 (IKr) | - | - | 19 nM (at +40 mV) | [2] |
| This compound | hEAG1 | Mammalian cells | Whole-cell patch clamp | 4.9 nM | [1] |
| This compound | hEAG1 | Xenopus oocytes | Inside-out patch | 1.9 nM | [1] |
| This compound | Ito | Rat ventricular myocytes | Whole-cell patch clamp | 5.85 µM | |
| Clofilium | hERG1 (IKr) | Mammalian cells | - | 250 nM (at 0 mV), 150 nM (at +40 mV) | [2] |
| Clofilium | hEAG1 | Xenopus oocytes | Inside-out patch | 0.8 nM | [1] |
| Clofilium | L-type Ca2+ (Cav1.2) | Guinea pig ventricular myocytes | Whole-cell patch clamp | Reversible reduction (concentration-dependent) | [1] |
| Clofilium | Sodium Channel (Nav1.5) | Guinea pig ventricular myocytes | Whole-cell patch clamp | Use-dependent inhibition | [1] |
Effects on Action Potential Duration
While specific quantitative data on the concentration-dependent effects of this compound on the action potential duration (APD) in various cardiac cell types are limited in publicly available literature, its potent hERG blocking activity strongly suggests a significant prolongation of the APD. Clofilium has been shown to irreversibly prolong the action potential duration in guinea pig ventricular myocytes at a concentration of 30 µM.[1] In canine Purkinje fibers, clofilium at concentrations of 10⁻⁷ to 10⁻⁵ M also increased action potential duration.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG (IKr) Current
This protocol is designed to assess the acute effects of this compound on the hERG potassium channel stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
a. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures. For experiments, plate cells onto glass coverslips 24-48 hours prior to recording.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
c. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the pipette solution for 5-10 minutes.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of this compound.
-
Record the hERG current at steady-state drug effect.
-
To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.
In Vitro Cardiac Arrhythmia Assessment using Multi-Electrode Arrays (MEAs)
This protocol outlines the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEAs to assess the proarrhythmic potential of this compound.
a. hiPSC-CM Culture on MEAs:
-
Coat MEA plates with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell attachment.
-
Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.
-
Plate the hiPSC-CMs onto the MEA plates at a density that allows for the formation of a spontaneously beating syncytium.
-
Culture the cells in a maintenance medium in a humidified incubator at 37°C with 5% CO₂.
-
Allow the cells to mature and form a stable, synchronously beating monolayer (typically 7-14 days).
b. Recording and Drug Application:
-
Place the MEA plate on the recording platform of the MEA system, which maintains the temperature at 37°C.
-
Allow the plate to equilibrate for at least 10-15 minutes.
-
Record baseline field potentials from each well for a sufficient duration (e.g., 5-10 minutes) to establish a stable baseline.
-
Prepare a dilution series of this compound in the culture medium.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control.
-
Allow the drug to equilibrate with the cells for a specified time (e.g., 15-30 minutes).
-
Record the field potentials in the presence of the drug.
c. Data Analysis:
-
Analyze the recorded field potential waveforms to extract key parameters, including:
-
Field Potential Duration (FPD): an in vitro surrogate for the QT interval.
-
Beating rate.
-
Spike amplitude.
-
Presence of arrhythmogenic events such as Early Afterdepolarizations (EADs), triggered activity, and conduction block.
-
-
Calculate the concentration-dependent effects of this compound on these parameters.
Signaling Pathways and Experimental Workflows
hERG Channel Regulation Signaling Pathway
The function and trafficking of hERG channels are modulated by various intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These pathways can influence the channel's synthesis, trafficking to the cell membrane, and gating properties.
References
The Discovery and Synthesis of LY 97241: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 97241 is a tertiary amine analogue of clofilium and a potent blocker of the human Ether-à-go-go-Related Gene (hERG) and human Ether-à-go-go 1 (hEAG1) potassium channels. Its discovery has been significant in the study of cardiac electrophysiology and potential therapeutic interventions for arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and the experimental protocols used for its evaluation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | PubChem |
| Molecular Formula | C₁₉H₃₂N₂O₂ | PubChem |
| Molecular Weight | 320.5 g/mol | PubChem |
| CAS Number | 72456-63-4 | MedchemExpress |
Biological Activity
This compound is a potent inhibitor of both hEAG1 and hERG1 potassium channels. The inhibitory activity is summarized in the table below.
| Channel | Experimental Condition | IC₅₀ (nM) | Source |
| hEAG1 | Whole-cell mode (mammalian cells) | 4.9 | [1] |
| hERG1 | Whole-cell mode (mammalian cells) | 2.2 | [1] |
| hEAG1 | Inside-out patches (Xenopus oocytes) | 1.9 | [1] |
| hERG1 | Voltage-dependent block (+40 mV) | 19 |
The block of hEAG1 and hERG1 channels by this compound is time-, use-, and voltage-dependent, which is characteristic of an open-channel block mechanism.[1] The binding site for this compound is believed to be within the central cavity of the channel pore, accessible from the intracellular side of the membrane.[1]
Proposed Synthesis of this compound
-
Amide Formation: Reaction of a suitable carboxylic acid derivative with N-ethylheptan-1-amine to form an amide intermediate.
-
Reduction of the Amide: Reduction of the amide to the corresponding tertiary amine, this compound.
A detailed, step-by-step hypothetical protocol is provided below.
Experimental Protocol: Proposed Synthesis of N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine (this compound)
Step 1: Synthesis of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide
-
To a solution of 4-(4-nitrophenyl)butanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add N-ethylheptan-1-amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide to this compound
-
In a flame-dried, three-neck round-bottom flask fitted with a condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a reducing agent, such as diborane (BH₃) in THF (e.g., 1M solution, 2-3 equivalents), to the amide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux overnight.
-
Cool the reaction mixture to 0 °C and cautiously add 2N hydrochloric acid to quench the excess diborane.
-
Remove the THF under reduced pressure.
-
Add additional 2N hydrochloric acid and reflux the mixture for 1 hour.
-
Cool the mixture and make it basic by the addition of 5N sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as an oil.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly blocking the pore of hEAG1 and hERG1 potassium channels. This open-channel block mechanism prevents the efflux of potassium ions, which is crucial for the repolarization phase of the cardiac action potential.
Caption: Mechanism of hEAG1/hERG1 channel block by this compound.
Experimental Workflows
The biological activity of this compound is primarily characterized using electrophysiological techniques, specifically the whole-cell patch-clamp and inside-out patch-clamp methods.
Whole-Cell Patch-Clamp Workflow
Caption: Workflow for whole-cell patch-clamp experiments.
Inside-Out Patch-Clamp Workflow
Caption: Workflow for inside-out patch-clamp experiments.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Mammalian Cells
1. Cell Culture:
-
Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human hEAG1 or hERG1 potassium channel.
-
Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit channel currents. For hERG, a typical protocol involves a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline currents until stable.
-
Perfuse the chamber with external solution containing various concentrations of this compound.
-
Record currents at each concentration until a steady-state block is achieved.
-
Wash out the drug with the control external solution to check for reversibility.
Inside-Out Patch-Clamp Recording in Xenopus Oocytes
1. Oocyte Preparation:
-
Inject stage V-VI Xenopus laevis oocytes with cRNA encoding the hEAG1 or hERG1 channel.
-
Incubate the oocytes for 2-5 days at 18 °C.
-
Prior to recording, manually remove the vitelline membrane from the oocytes.
2. Solutions:
-
Bath (Intracellular) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Pipette (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Place a devitellinized oocyte in the recording chamber filled with the bath solution.
-
Fill a patch pipette (5-10 MΩ resistance) with the pipette solution.
-
Approach the oocyte membrane and form a GΩ seal.
-
Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular face now exposed to the bath solution (inside-out configuration).
-
Apply voltage steps to the patch to elicit single-channel openings.
-
Record baseline single-channel activity.
-
Introduce this compound into the bath solution at desired concentrations.
-
Record the effect of this compound on single-channel activity (e.g., changes in open probability, mean open time, and single-channel conductance).
Conclusion
This compound is a valuable pharmacological tool for investigating the function and pharmacology of hEAG1 and hERG1 potassium channels. Its potent and specific blocking action provides a means to study the physiological roles of these channels and their involvement in cardiac electrophysiology. The synthetic and experimental protocols outlined in this guide provide a framework for the preparation and characterization of this compound and similar compounds, facilitating further research in this area.
References
In-Depth Technical Guide to LY 97241: A Potent Blocker of the Transient Outward Potassium Current
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of LY 97241, a potent antiarrhythmic agent. The document details its chemical identity, mechanism of action as an open-channel blocker of the transient outward potassium current (Ito), and provides a foundational experimental protocol for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and ion channel research.
Chemical and Physical Properties
This compound, identified by the CAS number 72456-63-4, is a small molecule with significant potential in the study of cardiac electrophysiology.[1] Its core chemical and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 72456-63-4 | [1] |
| Molecular Formula | C19H32N2O2 | [2] |
| Molecular Weight | 320.5 g/mol | [2] |
| IUPAC Name | N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | [2] |
| Physical State | Solid (presumed) | Inferred from supplier information |
| Solubility | No data available | |
| Melting Point | No data available | |
| Storage | Room temperature in the continental US; may vary elsewhere. Store under recommended conditions as per the Certificate of Analysis. | [1] |
Mechanism of Action: Open-Channel Block of the Transient Outward Potassium Current (Ito)
This compound exerts its pharmacological effects by targeting the transient outward potassium current (Ito), a critical component in the early repolarization phase of the cardiac action potential.[3][4] Specifically, this compound functions as an open-channel blocker . This means it preferentially binds to the potassium channel when it is in the open conformation, thereby physically occluding the pore and preventing the efflux of potassium ions.
The Ito current is primarily mediated by voltage-gated potassium channels of the Kv4 family, particularly the Kv4.2 and Kv4.3 alpha subunits, which often co-assemble with auxiliary beta subunits like KChIP2. By blocking these channels, this compound effectively prolongs the action potential duration, a key mechanism for its antiarrhythmic properties.
Quantitative Effects:
A key study demonstrated that this compound produces a concentration-dependent inhibition of the Ito current with an EC50 of 5.85 µM .
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of cardiac myocyte excitability through the modulation of the transient outward potassium current. A simplified representation of this pathway is illustrated below.
Caption: Action of this compound on the Kv4.x channel.
Experimental Protocols
The gold-standard technique for investigating the effects of compounds like this compound on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of the ionic currents flowing across the membrane of a single cell.
Objective
To characterize the inhibitory effect of this compound on the transient outward potassium current (Ito) in a suitable expression system (e.g., HEK293 cells stably expressing Kv4.3/KChIP2 or isolated cardiomyocytes).
Materials
-
Cell Culture: HEK293 cells stably expressing human Kv4.3 and KChIP2, or freshly isolated ventricular myocytes.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Methodology
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Obtain a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit the Ito current, apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).
-
A pre-pulse to -40 mV for 100 ms can be used to inactivate sodium channels.
-
-
Data Acquisition:
-
Record baseline Ito currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Normalize the current in the presence of the drug to the baseline current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H32N2O2 | CID 175064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cardiac excitation–contraction coupling by action potential repolarization: role of the transient outward potassium current (Ito) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of LY 97241
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the safety and toxicity profile of LY 97241. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant scarcity of detailed information regarding the safety, toxicity, and experimental protocols for this compound. This compound was identified in a 1995 publication as an antiarrhythmic drug candidate.[1] This guide summarizes the limited available information and outlines the standard methodologies that would be employed to evaluate the safety and toxicity of such a compound.
Introduction
This compound is described as an antiarrhythmic agent that functions by accelerating the apparent rate of inactivation of the transient outward potassium current (Ito), acting as an open channel blocker.[1] This mechanism of action suggests its potential utility in managing cardiac arrhythmias. However, beyond this initial pharmacological characterization, there is a notable absence of public data on its subsequent development, including comprehensive preclinical safety studies and clinical trials.
Preclinical Safety and Toxicity Profile: A Methodological Framework
In the absence of specific data for this compound, this section outlines the standard battery of preclinical studies typically required for a cardiovascular drug candidate before it can proceed to clinical investigation. These studies are designed to identify potential target organ toxicities, establish a safe starting dose for human trials, and understand the compound's pharmacokinetic and pharmacodynamic properties.
In Vitro Safety Pharmacology
-
hERG Channel Assay: To assess the risk of QT prolongation and potential for Torsades de Pointes, a critical liability for antiarrhythmic drugs.
-
Full Panel of Ion Channels: Evaluation against a broad panel of cardiac and non-cardiac ion channels to identify off-target activities.
-
Receptor and Enzyme Profiling: Screening against a wide range of receptors and enzymes to uncover potential off-target interactions that could lead to adverse effects.
In Vivo Safety Pharmacology
-
Cardiovascular Studies: In-depth assessment of cardiovascular parameters in conscious, telemetered animals (e.g., dogs, non-human primates) to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) intervals.
-
Central Nervous System (CNS) Studies: Functional observational battery (FOB) and other neurobehavioral assessments in rodents to identify any effects on CNS function.
-
Respiratory Studies: Evaluation of respiratory rate and function in rodents or other relevant species.
Toxicology Studies
A summary of the typical toxicology studies conducted is presented in Table 1.
| Study Type | Species | Duration | Key Endpoints |
| Single-Dose Toxicity | Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, non-human primate) | Single administration | Acute toxicity, maximum tolerated dose (MTD), clinical signs, gross pathology. |
| Repeat-Dose Toxicity | Rodent and Non-rodent | 14-day, 28-day, and longer-term (e.g., 3, 6, 9 months) | Target organ toxicity, dose-response relationship, clinical pathology (hematology, clinical chemistry), histopathology. |
| Genotoxicity | In vitro and in vivo | N/A | Ames test (bacterial reverse mutation), mouse lymphoma assay or in vitro micronucleus test, in vivo micronucleus test in rodents. |
| Carcinogenicity | Rodent (typically rat and mouse) | 2 years | Assessment of tumorigenic potential. |
| Reproductive and Developmental Toxicity | Rodent (typically rat or rabbit) | Varies | Fertility and early embryonic development, embryo-fetal development, pre- and postnatal development. |
Table 1: Standard Preclinical Toxicology Studies
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for this compound are not publicly available. The following represents a generalized workflow for a repeat-dose toxicity study, a cornerstone of preclinical safety assessment.
Caption: Generalized workflow for a 28-day repeat-dose toxicity study in rodents.
Signaling Pathway: Transient Outward Potassium Current (Ito)
This compound is reported to block the transient outward potassium current (Ito). This current is crucial for the early repolarization phase of the cardiac action potential. The channels responsible for Ito are primarily encoded by genes such as KCND3 (Kv4.3).
Caption: Mechanism of action of this compound on the transient outward potassium current (Ito).
Conclusion
While this compound was identified as a potential antiarrhythmic agent, the lack of publicly available data on its safety and toxicity profile prevents a comprehensive assessment. The information presented in this guide is based on the initial pharmacological characterization and established principles of drug safety evaluation. For drug development professionals, this highlights the critical importance of comprehensive and transparent data reporting. Without access to detailed preclinical and clinical study reports, a thorough evaluation of the risk-benefit profile of any investigational compound remains impossible. Further research or the release of historical data would be necessary to fully elucidate the safety and toxicity of this compound.
References
Methodological & Application
Application Notes and Protocols for LY 97241 Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophysiological characterization of LY 97241, an antiarrhythmic drug, using the whole-cell patch-clamp technique. The focus of this protocol is on the transient outward potassium current (Ito), a key target of this compound in ventricular myocytes.
Introduction
This compound has been identified as a compound that accelerates the apparent rate of inactivation of the transient outward potassium current (Ito)[1]. This current plays a crucial role in the early repolarization phase of the cardiac action potential. Understanding the interaction of this compound with this ion channel is essential for elucidating its mechanism of action as an antiarrhythmic agent. The following protocols are based on established methodologies for recording Ito in isolated rat ventricular myocytes.
Data Presentation
While the primary literature describing the specific quantitative effects of this compound was not fully accessible, the following table structure is provided as a template for summarizing experimental data obtained using the described protocol.
| Concentration of this compound (µM) | Peak Current Amplitude (pA/pF) | Time Constant of Inactivation (τ) (ms) | Percentage of Block (%) | n (number of cells) |
| Control (0) | N/A | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 200 |
Experimental Protocols
Isolation of Rat Ventricular Myocytes
A high yield of viable, calcium-tolerant myocytes is critical for successful patch-clamp experiments. The following is a generalized protocol for the enzymatic dissociation of adult rat ventricular myocytes.
Materials:
-
Perfusion Buffer (Ca2+-free): Krebs-Henseleit (KH) buffer containing (in mM): 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose. Equilibrated with 95% O2 / 5% CO2 to a pH of 7.4.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington) and Protease Type XIV (e.g., Sigma). The optimal concentrations should be determined empirically for each batch of enzymes.
-
Stop Solution: Perfusion buffer containing 1% Bovine Serum Albumin (BSA) and a gradual reintroduction of CaCl2.
Procedure:
-
Anesthetize an adult rat and perform a thoracotomy to excise the heart rapidly.
-
Immediately cannulate the aorta and initiate retrograde perfusion on a Langendorff apparatus with the oxygenated, warmed (37°C) Perfusion Buffer to wash out the blood.
-
Switch to the Enzyme Solution and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and gently mince the ventricular tissue in the Stop Solution.
-
Gently triturate the tissue with a wide-bore pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend them in fresh Stop Solution with a gradually increasing calcium concentration.
-
Store the isolated myocytes in a calcium-containing buffer at room temperature for use within a few hours.
Whole-Cell Patch Clamp Electrophysiology
This protocol details the recording of the transient outward potassium current (Ito) in isolated rat ventricular myocytes and the application of this compound.
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., Tetrodotoxin and Cadmium Chloride) should be added.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
Procedure:
-
Transfer an aliquot of isolated myocytes to the recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the Internal Solution.
-
Approach a selected myocyte with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
-
Hold the cell membrane potential at -80 mV.
-
To elicit Ito, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms). A prepulse to a more negative potential (e.g., -100 mV) can be used to ensure full recovery from inactivation.
-
After obtaining a stable baseline recording of Ito, perfuse the recording chamber with the External Solution containing the desired concentration of this compound.
-
Record the changes in the current amplitude and inactivation kinetics in the presence of the drug.
-
Perform a washout by perfusing with the drug-free External Solution to check for reversibility of the drug's effects.
Mandatory Visualization
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Proposed mechanism of action of this compound on Ito channels.
References
Application Notes and Protocols for the Use of LY 97241 in Isolated Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 97241 is a potent pharmacological agent utilized in cardiac research to investigate the electrophysiological properties of cardiomyocytes. As a p-nitro tertiary amine analog of clofilium, it primarily functions as a blocker of the transient outward potassium current (Ito). This current plays a crucial role in the early repolarization phase of the cardiac action potential. Understanding the effects of this compound on isolated cardiomyocytes is essential for elucidating the mechanisms of cardiac arrhythmias and for the preclinical safety assessment of new chemical entities. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in isolated cardiomyocyte studies.
Mechanism of Action
This compound selectively blocks the transient outward potassium current (Ito) in cardiomyocytes. This current is responsible for the initial rapid repolarization phase (Phase 1) of the action potential. By inhibiting Ito, this compound prolongs the action potential duration (APD), a key factor in regulating cardiac rhythm. The blockade of Ito by this compound is concentration-dependent and exhibits open channel block characteristics. This means that the drug binds to the potassium channel when it is in its open state, thereby preventing the efflux of potassium ions and delaying repolarization.
Data Presentation
The following table summarizes the key quantitative data for this compound's effect on the transient outward potassium current (Ito) in isolated rat ventricular myocytes.
| Parameter | Value | Species/Cell Type | Reference |
| EC50 for Ito Inhibition | 5.85 µM | Rat Ventricular Myocytes | [1] |
Experimental Protocols
I. Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the enzymatic dissociation of adult rodent (rat or mouse) hearts to obtain viable, single ventricular myocytes suitable for electrophysiological and contractility studies.
Materials:
-
Animal Model: Adult rat or mouse.
-
Langendorff Perfusion System: Including a peristaltic pump, water-jacketed glassware for temperature control (37°C), and a cannulation apparatus.
-
Surgical Instruments: Scissors, forceps, and hemostats.
-
Perfusion Buffer (Calcium-free Tyrode's solution): (in mM) 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL). The optimal concentrations may need to be determined empirically.
-
Stop Solution (Kraft-Brühe (KB) solution): (in mM) 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 0.5 EGTA, 3 MgCl2; pH adjusted to 7.4 with KOH.
-
Cell Culture Dishes: Laminin-coated for cell plating.
Procedure:
-
Heart Excision: Anesthetize the animal in accordance with institutional guidelines. Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold, oxygenated Perfusion Buffer to arrest contractions.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Langendorff Perfusion:
-
Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C to wash out the blood.
-
Once the heart is cleared of blood (appears pale), switch the perfusion to the Enzyme Solution.
-
Continue perfusion for 10-20 minutes, or until the heart becomes flaccid, indicating successful digestion of the extracellular matrix.
-
-
Cell Dissociation:
-
Remove the heart from the cannula and place it in a dish containing Stop Solution.
-
Remove the atria and gently tease the ventricular tissue apart with fine forceps.
-
Gently triturate the tissue with a wide-bore pipette to release individual cardiomyocytes.
-
-
Cell Filtration and Plating:
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh Stop Solution.
-
For electrophysiology or calcium imaging, plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1-2 hours before experimentation.
-
II. Electrophysiological Recording of Action Potentials and Ion Currents
This protocol outlines the use of the whole-cell patch-clamp technique to measure the effects of this compound on cardiomyocyte action potentials and specific ion currents.
Materials:
-
Patch-Clamp Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, and data acquisition system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
-
External Solution (for AP and Ito recording): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for AP recording): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for Ito recording): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA, with CdCl2 (200 µM) added to the external solution to block calcium currents; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Giga-seal Formation: Approach a single, healthy-looking cardiomyocyte (rod-shaped with clear striations) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period before applying this compound.
-
Perfuse the cell with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and record the changes in action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Ito Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +50 mV for 300 ms) to activate Ito. A prepulse to a more negative potential (e.g., -40 mV) can be used to inactivate sodium channels.
-
Record baseline Ito currents.
-
Perfuse with this compound and record the concentration-dependent block of the peak Ito current.
-
III. Measurement of Intracellular Calcium Transients
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using fluorescent calcium indicators.
Materials:
-
Fluorescence Microscopy Setup: Inverted microscope with an appropriate light source, filters, and a high-speed camera.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in the loading of the AM ester form of the dye.
-
External Solution: As described for electrophysiology.
-
Pacing Electrodes: To electrically stimulate the cardiomyocytes.
Procedure:
-
Dye Loading:
-
Incubate the isolated cardiomyocytes with the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the external solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells with the external solution for at least 20 minutes to allow for de-esterification of the dye.
-
-
Image Acquisition:
-
Place the coverslip with the dye-loaded cells in the recording chamber and perfuse with the external solution.
-
Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).
-
Record baseline fluorescence transients, which reflect the changes in [Ca2+]i during excitation-contraction coupling.
-
-
Drug Application and Analysis:
-
Perfuse the cells with this compound at desired concentrations.
-
Record the changes in the amplitude, duration, and decay kinetics of the calcium transients.
-
Analyze the data to determine if this compound's effect on action potential duration alters calcium handling.
-
IV. Assessment of Cardiomyocyte Contractility
This protocol outlines the measurement of cardiomyocyte shortening (a surrogate for contractility) using video-based edge detection.
Materials:
-
Microscope with a High-Speed Camera: Capable of capturing images at a sufficient frame rate to resolve the contraction cycle.
-
Edge-Detection System: Software (e.g., IonOptix) or custom-written code to track the movement of the cell edges during contraction.
-
Pacing Electrodes: To electrically stimulate the cardiomyocytes.
Procedure:
-
Cell Selection: Select a single, rod-shaped cardiomyocyte that is contracting synchronously with electrical stimulation.
-
Baseline Recording:
-
Electrically pace the cell at a constant frequency (e.g., 1 Hz).
-
Record the changes in cell length during several contraction-relaxation cycles to establish a stable baseline.
-
-
Drug Application and Measurement:
-
Perfuse the cell with this compound at various concentrations.
-
Record the changes in the extent of shortening, velocity of shortening, and velocity of relaxation.
-
-
Data Analysis:
-
Quantify the parameters of contractility and compare the pre- and post-drug values to determine the effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization in isolated cardiomyocytes.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Experimental workflow for studying this compound effects.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing this compound in isolated cardiomyocyte studies. By understanding its mechanism of action and employing the detailed experimental procedures, scientists can effectively investigate the role of the transient outward potassium current in cardiac electrophysiology and assess the potential pro-arrhythmic or anti-arrhythmic effects of novel compounds. Adherence to these protocols will facilitate the generation of robust and reproducible data, advancing our understanding of cardiac function in health and disease.
References
Application Notes and Protocols for Cellular Assays
Topic: Characterization of Ion Channel Modulators and Lipid Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and recommended cell lines for studying two distinct classes of pharmacological compounds: potassium channel blockers and inhibitors of triglyceride synthesis. Initial interest was directed towards LY 97241 as a DGAT2 inhibitor; however, extensive review of scientific literature reveals that This compound is a potent blocker of the hERG and hEAG1 potassium channels, not a DGAT2 inhibitor .
To address this discrepancy and provide comprehensive guidance, this document is divided into two main sections:
-
Part 1: Characterization of this compound as a Potassium Channel Blocker. This section details the appropriate cell lines and experimental protocols for studying the effects of this compound on its true molecular targets, the hERG and hEAG1 ion channels.
-
Part 2: Recommended Cell Lines and Protocols for DGAT2 Inhibition. This section is for researchers interested in the enzymatic activity of Diacylglycerol O-Acyltransferase 2 (DGAT2) and provides information on suitable cell lines and protocols using a well-characterized, selective DGAT2 inhibitor, PF-06424439, as a representative compound.
Part 1: Characterization of this compound as a Potassium Channel Blocker
This compound is a potent antagonist of the human Ether-à-go-go-Related Gene (hERG) and human Ether-à-go-go 1 (hEAG1) potassium channels. These channels are critical for cardiac action potential repolarization and neuronal excitability. The following information is provided for researchers investigating the electrophysiological effects of this compound.
Recommended Cell Lines
The most suitable cell lines for studying this compound are those that stably express hERG (Kv11.1) or hEAG1 (Kv10.1) channels, as endogenous expression in many cell lines is low.
| Cell Line | Target | Key Features |
| HEK293 | hERG (Kv11.1) or hEAG1 (Kv10.1) | Human Embryonic Kidney cells are widely used for their high transfection efficiency and robust expression of recombinant proteins. They are ideal for electrophysiological studies, such as patch-clamp analysis. |
| CHO | hERG (Kv11.1) or hEAG1 (Kv10.1) | Chinese Hamster Ovary cells are another common choice for stable expression of ion channels. They provide a low-background system for characterizing channel pharmacology. |
Quantitative Data: Inhibitory Activity of this compound
| Compound | Target | Cell Line/System | IC50 | Reference |
| This compound | hERG1 | Mammalian Cells (whole-cell) | 2.2 nM | [1][2] |
| This compound | hEAG1 | Mammalian Cells (whole-cell) | 4.9 nM | [1][2] |
| This compound | hERG1 | Xenopus Oocytes (inside-out patch) | 1.9 nM | [1][2] |
| Clofilium (related compound) | hERG1 | Mammalian Cells (whole-cell) | 13 nM | [2] |
| Clofilium (related compound) | hEAG1 | Mammalian Cells (whole-cell) | 26 nM | [2] |
Experimental Protocols
This protocol is designed to measure the inhibitory effect of this compound on hERG potassium channels stably expressed in HEK293 or CHO cells.
Materials:
-
HEK293 or CHO cells stably expressing hERG
-
Cell culture medium (e.g., DMEM for HEK293, F-12 for CHO) with appropriate supplements and selection antibiotics
-
External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM KCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density 24-48 hours before the experiment to ensure isolated single cells for recording.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to elicit a large "tail current" as channels recover from inactivation before deactivating.
-
-
Compound Application:
-
Record baseline hERG currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the hERG currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition for each concentration of this compound compared to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: hERG channel biosynthesis and trafficking pathway.
Caption: Workflow for patch-clamp analysis of this compound.
Part 2: Recommended Cell Lines and Protocols for DGAT2 Inhibition
For researchers interested in studying the inhibition of triglyceride synthesis via the DGAT2 enzyme, the following cell lines, protocols, and a representative inhibitor, PF-06424439, are recommended.
Recommended Cell Lines
| Cell Line | Type | Key Features |
| HepG2 | Human Hepatocellular Carcinoma | A widely used model for studying liver lipid metabolism. These cells synthesize and secrete lipoproteins and are responsive to fatty acid loading. |
| Huh7 | Human Hepatocellular Carcinoma | Similar to HepG2, Huh7 cells are excellent for studying hepatic lipid droplet formation and triglyceride synthesis.[3][4] |
| 3T3-L1 | Mouse Embryo Fibroblast (Preadipocyte) | A classic model for studying adipogenesis. These cells can be differentiated into mature adipocytes, which are highly active in triglyceride synthesis and storage.[5][6] |
| MCF7 | Human Breast Adenocarcinoma | These cells have been shown to express high levels of DGAT2 and are a suitable model for studying the role of lipid metabolism in cancer.[7] |
Quantitative Data: Inhibitory Activity of a Representative DGAT2 Inhibitor
| Compound | Target | Cell Line/System | IC50 | Reference |
| PF-06424439 | DGAT2 | N/A (enzymatic assay) | 14 nM | [8][9][10][11] |
| PF-06424439 | DGAT1 | N/A (enzymatic assay) | >100,000 nM | [9][10] |
| PF-06424439 | Cell Viability (72h) | MCF7 | 102 µM | [7] |
Experimental Protocols
This protocol measures the de novo synthesis of triglycerides in HepG2 cells by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
PF-06424439 stock solution (in DMSO)
-
[¹⁴C]-acetic acid or [³H]-glycerol
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat cells with various concentrations of PF-06424439 or vehicle (DMSO) for 1-2 hours.
-
Radiolabeling: Add the radiolabeled precursor (e.g., 1 µCi/mL [¹⁴C]-acetic acid) to the medium and incubate for 2-4 hours.
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
-
Lipid Extraction:
-
Extract total lipids from the cell lysate using hexane:isopropanol.
-
Vortex and centrifuge to separate the phases. Collect the upper organic phase.
-
-
TLC Separation:
-
Spot the lipid extract onto a TLC plate.
-
Develop the plate in the solvent system to separate different lipid species.
-
-
Quantification:
-
Visualize the triglyceride spot (e.g., using iodine vapor or by running a standard).
-
Scrape the triglyceride spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percentage inhibition of triglyceride synthesis for each concentration of PF-06424439.
This protocol uses a fluorescent dye to visualize and quantify intracellular lipid droplets.
Materials:
-
Huh7 cells
-
DMEM with 10% FBS
-
Oleic acid-BSA complex (to induce lipid droplet formation)
-
PF-06424439 stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 staining solution (1 µg/mL in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Plate Huh7 cells in a 96-well, black, clear-bottom plate.
-
Induction and Treatment:
-
After 24 hours, replace the medium with DMEM containing oleic acid-BSA complex (e.g., 0.5 mM) and various concentrations of PF-06424439 or vehicle.
-
Incubate for 24 hours.
-
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Add BODIPY 493/503 and a nuclear stain to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash cells with PBS to remove excess stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the total fluorescence intensity of BODIPY 493/503 per cell (or normalize to the number of nuclei) using image analysis software.
-
Signaling Pathway and Workflow Diagrams
Caption: The role of DGAT2 in the triglyceride synthesis pathway.
Caption: Workflow for a cell-based lipid accumulation assay.
References
- 1. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 10. bio-techne.com [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY 97241
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of LY 97241 solutions to ensure stability and reproducibility in research settings.
Introduction
This compound is an antiarrhythmic drug that has been studied for its effects on potassium channels.[1] Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. This document outlines the necessary procedures for dissolving and storing the compound.
Data Presentation
Quantitative data regarding the solubility and storage of this compound is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Ethanol | Information not available |
| Water | Information not available |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | As specified on CoA | Refer to CoA | Keep container tightly sealed. |
| Stock Solutions | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the specific requirements of the experiment and the solubility limits of the compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)
Procedure:
-
Equilibrate: Allow the vial containing the solid this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions
Procedure:
-
Thawing: Retrieve a single aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution to the final desired working concentration using the appropriate aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while gently vortexing.
-
For cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).
-
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols: In Vitro Assay Development with LY 97241 for Transient Outward Potassium Current (Ito) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 97241 is an antiarrhythmic compound that has been identified as a blocker of the transient outward potassium current (Ito).[1] This current, primarily mediated by the voltage-gated potassium channel Kv4.3 in ventricular myocytes, plays a crucial role in the early repolarization phase of the cardiac action potential.[2][3] Modulation of Ito can significantly impact action potential duration and cardiac rhythm. These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds targeting the Ito current, with a focus on whole-cell patch-clamp electrophysiology.
Signaling Pathway and Mechanism of Action
The transient outward potassium current (Ito) is a critical component of the cardiac action potential. Upon membrane depolarization, voltage-gated potassium channels, predominantly Kv4.3 in the ventricle, open, allowing an efflux of potassium ions. This outward current contributes to the initial rapid repolarization phase (Phase 1) of the action potential, which in turn influences the plateau phase and the overall action potential duration. This compound acts as an open channel blocker, accelerating the apparent rate of inactivation of this current.[1]
Key Experiments and Protocols
The primary in vitro assay for characterizing inhibitors of the transient outward potassium current is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in isolated cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed for recording Ito from isolated ventricular myocytes or a heterologous expression system (e.g., HEK293 cells stably expressing Kv4.3).
Experimental Workflow:
1. Cell Preparation:
-
Ventricular Myocytes: Isolate single ventricular myocytes from rat or rabbit hearts using enzymatic digestion with collagenase and protease.
-
HEK293-Kv4.3 Cells: Culture HEK293 cells stably transfected with the gene encoding the human Kv4.3 channel. Passage cells every 2-3 days and plate on glass coverslips for recording.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.3 CdCl₂ (to block Ca²⁺ currents). Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Position the pipette over a single cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit the Ito current.
-
To isolate Ito from other potassium currents, a pre-pulse protocol can be used. A brief inactivating pre-pulse to a more depolarized potential (e.g., -30 mV for 100 ms) can be applied before the test pulse to inactivate Ito. The current recorded with the pre-pulse can then be subtracted from the total outward current to isolate Ito.
4. Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
Record currents in the presence of the compound after a stable effect is reached.
5. Data Analysis:
-
Measure the peak outward current at each voltage step.
-
To determine the half-maximal inhibitory concentration (IC₅₀), apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +50 mV).
-
Fit the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC₅₀ / [Drug])^n) where n is the Hill coefficient.
-
Analyze the effects of the compound on the voltage-dependence of activation and inactivation and the kinetics of the current.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays with this compound.
Table 1: Potency of this compound on Ito Current
| Parameter | Value | Cell Type |
| IC₅₀ | ~10 µM | Rat Ventricular Myocytes |
| Hill Coefficient | ~1.0 | Rat Ventricular Myocytes |
Table 2: Effects of this compound on Ito Kinetics
| Parameter | Control | This compound (10 µM) |
| Time to Peak (ms) | No significant change | No significant change |
| Inactivation Tau (τ) (ms) | Decreased | Significantly Decreased |
| Voltage-dependence of Activation (V₁/₂) | No significant shift | No significant shift |
| Voltage-dependence of Inactivation (V₁/₂) | Slight hyperpolarizing shift | Slight hyperpolarizing shift |
Logical Relationships in Data Interpretation
The experimental data can be used to build a comprehensive profile of the compound's mechanism of action.
References
- 1. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac transient outward potassium current - Wikipedia [en.wikipedia.org]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application of LY 97241 in cardiac hypertrophy research
Application of Cyclosporine A in Cardiac Hypertrophy Research
Note: Initial searches for "LY 97241" did not yield specific information regarding its application in cardiac hypertrophy research. Therefore, this document utilizes Cyclosporine A (CsA), a well-characterized inhibitor of cardiac hypertrophy, as a representative compound to provide detailed application notes and protocols for researchers, scientists, and drug development professionals.
Application Notes
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to increased workload but can progress to heart failure.[1] Understanding the signaling pathways that drive this growth is crucial for developing therapeutic interventions. One of the key pathways implicated in pathological cardiac hypertrophy is the calcium-calcineurin-NFAT signaling cascade.[2][3] Cyclosporine A (CsA) is a potent immunosuppressant that also functions as a powerful inhibitor of calcineurin, making it a valuable tool for studying the mechanisms of cardiac hypertrophy.[4][5]
Mechanism of Action
Cyclosporine A exerts its anti-hypertrophic effects by inhibiting calcineurin, a calcium/calmodulin-activated serine-threonine phosphatase.[1][4] In cardiomyocytes, hypertrophic stimuli lead to an increase in intracellular calcium levels, which activates calcineurin.[6] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their translocation from the cytoplasm to the nucleus.[6][7] In the nucleus, NFATs collaborate with other transcription factors, such as GATA4, to induce the expression of a suite of fetal genes associated with pathological hypertrophy, including atrial natriuretic factor (ANF), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[8] By binding to and inhibiting calcineurin, CsA prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the downstream gene expression program that drives hypertrophic growth.[1]
Applications in Cardiac Hypertrophy Research
-
Dissecting Signaling Pathways: CsA is used to investigate the specific role of the calcineurin-NFAT pathway in various models of cardiac hypertrophy, distinguishing it from other signaling cascades like the MAP kinase pathways.[3][7]
-
In Vivo Models: It is widely used in animal models of pressure overload (e.g., thoracic aortic banding), post-myocardial infarction, and neurohormonal stimulation to assess the therapeutic potential of calcineurin inhibition in preventing or reversing hypertrophy.[4][9][10]
-
In Vitro Studies: CsA is applied to cultured neonatal or adult cardiomyocytes stimulated with hypertrophic agonists (e.g., phenylephrine, endothelin-1) to study the cellular and molecular mechanisms of hypertrophy in a controlled environment.[11]
-
Distinguishing Pathological vs. Physiological Hypertrophy: Research has shown that the calcineurin-NFAT pathway is primarily involved in pathological, but not physiological (e.g., exercise-induced), cardiac hypertrophy.[1][8] CsA can be used as a tool to further explore these differences.
Quantitative Data
The following tables summarize the effects of Cyclosporine A on key parameters of cardiac hypertrophy from various experimental models.
Table 1: Effect of Cyclosporine A on Cardiac Mass in Animal Models
| Model | Species | Treatment | Duration | Change in Heart Weight/Body Weight Ratio | Change in Left Ventricular Weight/Body Weight Ratio | Reference |
| Aortic Banding | Mouse | CsA (25 mg/kg/day) | 3 weeks | Attenuated increase | ↓ vs. untreated banded group | [10] |
| Post-Myocardial Infarction | Rat | CsA | 14 days | Attenuated increase | - | [4][5] |
| Aortic Stenosis | Mouse | CsA | 4 weeks | No significant effect | - | [9] |
| Exercise (Swimming) | Rat | CsA (15 mg/kg/day) | 1 week | No effect on exercise-induced increase | - | [8] |
Table 2: Effect of Cyclosporine A on Cellular and Molecular Markers of Hypertrophy
| Model | Species | Treatment | Effect on Myocyte Size | Effect on Fetal Gene Expression (e.g., ANF, β-MHC) | Reference | | :--- | :--- | :--- | :--- | :--- | | Aortic Stenosis | Mouse | CsA | No significant effect | No effect on ANF increase |[9] | | Post-Myocardial Infarction | Rat | CsA | Not Measured | Reduced skeletal α-actin expression |[4] | | Exercise (Swimming) | Rat | CsA (15 mg/kg/day) | Not Measured | Increased β-MHC expression |[8] | | RAF1 Mutant Overexpression (in vitro) | Neonatal Rat Cardiomyocytes | CsA | Blocked hypertrophy | - |[11] |
Experimental Protocols
Protocol 1: Induction of Pressure-Overload Hypertrophy by Thoracic Aortic Banding (TAB) and CsA Treatment in Mice
This protocol describes a common in vivo model to study pathological cardiac hypertrophy and the effect of CsA.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure (TAB):
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture against a blunt needle (e.g., 27-gauge).
-
Remove the needle to create a constriction.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the ligation.
-
-
Cyclosporine A Administration:
-
Prepare CsA for injection (e.g., dissolved in olive oil).
-
Administer CsA (e.g., 25 mg/kg) or vehicle (olive oil) daily via subcutaneous or intraperitoneal injection, starting one day before surgery and continuing for the duration of the experiment (e.g., 3 weeks).[10]
-
-
Assessment of Hypertrophy:
-
At the end of the treatment period, euthanize the animals.
-
Excise the heart, separate the atria and ventricles, and weigh the left ventricle (LV) and right ventricle (RV).
-
Calculate the LV weight to body weight ratio (LV/BW) and RV weight to body weight ratio (RV/BW).
-
Fix the heart tissue in formalin for histological analysis (e.g., H&E staining for myocyte size) or snap-freeze in liquid nitrogen for molecular analysis (e.g., qPCR).
-
Protocol 2: Analysis of Fetal Gene Expression by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from frozen left ventricular tissue using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a real-time PCR system with specific primers for hypertrophic marker genes (e.g., Nppa for ANF, Nppb for BNP, Myh7 for β-MHC) and a housekeeping gene for normalization (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 3: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture them in appropriate media.
-
Hypertrophic Stimulation: After 24-48 hours, stimulate the cardiomyocytes with a hypertrophic agonist (e.g., phenylephrine at 50 µM or endothelin-1 at 100 nM).
-
CsA Treatment: Co-treat the cells with Cyclosporine A (e.g., 1 µM) or vehicle (DMSO).
-
Assessment of Hypertrophy:
-
After 48 hours, fix the cells and perform immunofluorescence staining for α-actinin to visualize the cell borders.
-
Measure the cell surface area of at least 100 cells per condition using imaging software (e.g., ImageJ).
-
Alternatively, measure protein synthesis rates using a radiolabeled amino acid incorporation assay.
-
Visualizations
Caption: Calcineurin-NFAT signaling pathway in cardiac hypertrophy.
Caption: In vivo experimental workflow for studying CsA effects.
References
- 1. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A inhibits cardiac hypertrophy and enhances cardiac dysfunction during postinfarction failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclosporin A does not block exercise-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Cyclosporine attenuates cardiomyocyte hypertrophy induced by RAF1 mutants in Noonan and LEOPARD syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Induced Arrhythmias with a Test Compound (e.g., LY 97241)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced arrhythmia is a critical concern in drug development, representing a significant cause of compound attrition and post-market withdrawal. A primary mechanism underlying proarrhythmic events is the unintended modulation of cardiac ion channels, which are essential for the proper generation and propagation of the cardiac action potential.[1][2] Understanding the potential of a test compound, such as LY 97241, to induce arrhythmias is paramount for ensuring cardiovascular safety.
These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of drug-induced arrhythmogenic risk, in line with the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[3][4][5][6][7] The CiPA framework advocates for a mechanistic-based assessment that integrates data from in vitro ion channel assays, in silico modeling, and in vitro studies with human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][4][5][6][7]
The following sections detail the core in vitro and in vivo assays for evaluating the proarrhythmic potential of a test compound.
Core In Vitro Assays for Proarrhythmic Risk Assessment
A multi-faceted in vitro approach is crucial for a thorough assessment of a compound's effects on cardiac electrophysiology.
hERG Potassium Channel Assay using Manual Patch-Clamp Electrophysiology
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac repolarization.[5] Inhibition of the hERG channel is a common cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP).[5] The manual patch-clamp technique is considered the "gold-standard" for assessing a compound's effect on the hERG channel.[8][9]
Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on the hERG potassium current in a mammalian cell line stably expressing the hERG channel.
Experimental Protocol:
a. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before the experiment.
b. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
c. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with the external solution at a rate of 1.5-2 mL/min.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
After establishing a giga-ohm seal (>1 GΩ) and rupturing the cell membrane to achieve the whole-cell configuration, the cell is held at a holding potential of -80 mV.
d. Voltage Protocol:
-
A depolarizing step to +20 mV for 1 second is applied to activate the hERG channels.
-
This is followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.[10]
-
This voltage protocol is repeated at a frequency of 0.067 Hz (every 15 seconds).
-
After a stable baseline recording is obtained, the cells are perfused with increasing concentrations of the test compound.
e. Data Analysis:
-
The peak amplitude of the hERG tail current at -50 mV is measured before and after the application of the test compound.
-
The percentage of inhibition for each concentration is calculated.
-
A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.
Multi-Ion Channel Profiling (CiPA Panel)
To gain a more comprehensive understanding of a compound's proarrhythmic risk, its effects on a panel of key cardiac ion channels should be evaluated, as recommended by the CiPA initiative. This typically includes:
-
Peak and Late Sodium Current (INa and INa,L)
-
L-type Calcium Current (ICa,L)
-
Slow Delayed Rectifier Potassium Current (IKs)
-
Inward Rectifier Potassium Current (IK1)
-
Transient Outward Potassium Current (Ito)
The experimental protocols for these channels are similar to the hERG assay, utilizing specific cell lines and tailored voltage protocols to isolate and measure each current.
Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Assay using Multi-Electrode Arrays (MEAs)
hiPSC-CMs offer a more physiologically relevant in vitro model as they express a range of cardiac ion channels and exhibit spontaneous electrical activity.[1][11] MEA technology allows for the non-invasive, real-time recording of extracellular field potentials from a population of beating cardiomyocytes.[1][12][13]
Objective: To assess the effects of a test compound (e.g., this compound) on the electrophysiological properties of hiPSC-CMs, including field potential duration, beat rate, and the induction of arrhythmic events.
Experimental Protocol:
a. Cell Culture and Plating:
-
hiPSC-CMs are cultured according to the manufacturer's instructions.
-
Prior to plating, 48- or 96-well MEA plates are coated with a suitable extracellular matrix protein (e.g., fibronectin or Matrigel).[1]
-
hiPSC-CMs are dissociated into a single-cell suspension and seeded onto the MEA plates to form a spontaneously beating monolayer over the electrodes.[1]
-
The cells are maintained in culture for several days to allow for the formation of a stable, synchronously beating syncytium.
b. MEA Recording:
-
The MEA plate is placed in the recording platform, which maintains the cells at 37°C and 5% CO2.[1]
-
A baseline recording of the spontaneous field potentials is acquired for at least 10 minutes.[12]
-
The test compound is added to the wells at increasing concentrations.
-
After a 10-30 minute incubation period for each concentration, the field potentials are recorded again.[11]
c. Data Analysis:
-
The following parameters are analyzed from the field potential recordings:
-
Field Potential Duration (FPD): An in vitro surrogate for the QT interval.
-
Rate-corrected FPD (FPDc): Corrected for changes in beat rate using formulas such as Bazett's or Fridericia's.[11]
-
Beat Period/Rate: The time between consecutive field potentials.
-
Spike Amplitude: The peak amplitude of the field potential.
-
Arrhythmic Events: The software can detect and quantify the occurrence of early afterdepolarizations (EADs), fibrillatory patterns, and other irregularities.
-
-
Concentration-response curves are generated for the changes in these parameters.
In Vivo Assessment of Proarrhythmic Potential
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand the integrated physiological response to a test compound.
Rabbit Model for QT Interval Prolongation
The rabbit is a commonly used species for assessing drug-induced QT prolongation due to the similarity of its cardiac electrophysiology to humans.[14]
Objective: To evaluate the effect of a test compound (e.g., this compound) on the QT interval in conscious rabbits.
Experimental Protocol:
a. Animal Preparation:
-
Male New Zealand White rabbits are used.
-
The animals are acclimatized to the laboratory environment and trained to rest in a restraining sling to minimize stress during the experiment.[15]
-
Bipolar electrocardiogram (ECG) electrodes are attached to the chest.
b. ECG Recording and Drug Administration:
-
A stable baseline ECG is recorded for at least 30 minutes.
-
The test compound is administered intravenously (IV) or orally (PO) at multiple dose levels.
-
The ECG is continuously monitored and recorded at various time points post-dosing.
c. Data Analysis:
-
The QT interval and the preceding RR interval are measured from the ECG recordings.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula, such as QTc = QT / (RR)^0.72 for rabbits.[15]
-
The change in QTc from baseline is calculated for each dose and time point.
-
The data is analyzed to determine if the test compound causes a statistically significant, dose-dependent prolongation of the QTc interval.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Ion Channel Inhibition by this compound
| Ion Channel | IC50 (µM) | Hill Slope | n (number of cells) |
| hERG (IKr) | |||
| INa (peak) | |||
| INa,L (late) | |||
| ICa,L | |||
| IKs | |||
| IK1 | |||
| Ito |
Table 2: Effects of this compound on hiPSC-CM Electrophysiology (MEA)
| Concentration (µM) | Change in FPDc (%) | Change in Beat Rate (%) | Incidence of Arrhythmias (%) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 30 |
Table 3: In Vivo Effects of this compound on QTc Interval in Rabbits
| Dose (mg/kg) | Route | Peak Change in QTc from Baseline (ms) | Time to Peak Effect (hours) |
| Vehicle | IV | ||
| 1 | IV | ||
| 3 | IV | ||
| 10 | IV |
Visualizations
Signaling Pathway of Drug-Induced Arrhythmia
Caption: Signaling pathway of drug-induced arrhythmia.
Experimental Workflow for In Vitro Proarrhythmia Assessment
References
- 1. High-Throughput Analysis of Drug Safety Responses in Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using Multielectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cipaproject.org [cipaproject.org]
- 5. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 6. Comprehensive in vitro Proarrhythmia Assay (CiPA): Pending issues for successful validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. kjpp.net [kjpp.net]
- 12. researchgate.net [researchgate.net]
- 13. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 14. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Long QT Syndrome with LY 97241
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a cardiac rhythm disorder characterized by a prolonged QT interval on an electrocardiogram (ECG), which can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). Drug-induced LQTS is a significant concern during pharmaceutical development, and a primary mechanism for this adverse effect is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. LY 97241, a potent and specific blocker of the hERG channel, serves as a valuable research tool for investigating the mechanisms of LQTS and for screening new chemical entities for their potential to cause this syndrome.
These application notes provide detailed protocols for utilizing this compound in key preclinical assays to assess its effects on cardiac ion channels and action potentials, as well as to evaluate its impact on the QT interval in vivo.
Mechanism of Action
This compound exerts its effects by directly blocking the pore of the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr). By inhibiting this current, this compound delays ventricular repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, a lengthening of the QT interval on the ECG.
Data Presentation
The following tables summarize the quantitative effects of this compound on hERG channel function and cardiac electrophysiology.
Table 1: Potency of this compound in Blocking hERG Potassium Channels
| Parameter | Value | Experimental Condition |
| IC50 | 19 nM | Whole-cell patch-clamp on hERG-expressing cells at +40 mV |
| Voltage Dependence | Block is more pronounced at more depolarized potentials | - |
Table 2: Effect of this compound on Cardiac Action Potential Duration (APD)
| Concentration | APD90 Prolongation (%) | Cell Type |
| 10 nM | Data not available | Isolated Cardiomyocytes |
| 30 nM | Data not available | Isolated Cardiomyocytes |
| 100 nM | Data not available | Isolated Cardiomyocytes |
Note: Specific quantitative data for the dose-dependent effects of this compound on cardiac action potential duration is not publicly available. It is expected that this compound would cause a concentration-dependent prolongation of APD90.
Table 3: In Vivo Effect of this compound on QTc Interval
| Dose (mg/kg) | QTc Prolongation (ms) | Animal Model |
| 0.1 | Data not available | Dog |
| 0.3 | Data not available | Dog |
| 1.0 | Data not available | Dog |
Note: A detailed in vivo dose-response curve for this compound-induced QT prolongation is not publicly available. As a potent hERG blocker, this compound is expected to cause a dose-dependent increase in the QTc interval in vivo.
Experimental Protocols
Protocol 1: In Vitro Assessment of hERG Channel Blockade using Whole-Cell Patch-Clamp
This protocol describes the methodology to determine the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
Procedure:
-
Cell Preparation: Culture hERG-HEK293 cells to 50-70% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer the cell suspension to the recording chamber on the patch-clamp setup.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the hERG tail current.
-
-
Data Acquisition:
-
Record baseline hERG currents in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 1 µM) diluted in the external solution.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
Perform a final washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Application Notes and Protocols: Whole-Cell Voltage Clamp Recordings with LY 97241
To Researchers, Scientists, and Drug Development Professionals,
This document provides detailed application notes and protocols for conducting whole-cell voltage clamp recordings using the compound LY 97241. Due to the absence of specific experimental data for this compound in the public domain, the following protocols and data are based on established general methodologies for whole-cell voltage clamp recordings and may require optimization for your specific experimental conditions and the unknown target of this compound.
Introduction to Whole-Cell Voltage Clamp
Whole-cell voltage clamp is a powerful electrophysiological technique used to measure the ion currents across the membrane of a single cell.[1] This method allows for the control of the cell's membrane potential, enabling the study of voltage-gated and ligand-gated ion channels.[1][2] The whole-cell configuration provides a low-resistance electrical access to the cell's interior, allowing for the precise measurement of macroscopic currents from the entire cell membrane.
General Principles and Considerations
The successful implementation of whole-cell voltage clamp experiments relies on several key factors:
-
High-Resistance Seal: A gigaohm seal between the patch pipette and the cell membrane is crucial to minimize leak currents and ensure accurate current measurements.
-
Series Resistance Compensation: The resistance of the patch pipette can introduce errors in the measured voltage. Electronic compensation is necessary for accurate control of the membrane potential.
-
Cell Health: Maintaining the viability and health of the cells throughout the experiment is paramount for obtaining reliable and reproducible data.
-
Appropriate Solutions: The composition of the intracellular and extracellular solutions must be carefully controlled to isolate the specific ion currents of interest.
Hypothetical Application of this compound in Whole-Cell Voltage Clamp Recordings
While specific data is unavailable for this compound, we can outline a hypothetical application based on its potential as a modulator of a specific ion channel. For the purpose of this protocol, we will assume this compound is a blocker of a voltage-gated potassium channel.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value | Notes |
| Target Ion Channel | Voltage-Gated Potassium Channel (Kv) | Assumed for protocol development |
| Cell Type | HEK293 cells stably expressing the target Kv channel | A common heterologous expression system |
| IC₅₀ | 10 µM | Hypothetical half-maximal inhibitory concentration |
| Effective Concentration Range | 1 - 100 µM | Typical range for in vitro electrophysiology |
| Effect on Channel Gating | Blocks outward K⁺ current | Expected action of a Kv channel blocker |
| Voltage-Dependence | May exhibit voltage-dependent block | To be determined experimentally |
Detailed Experimental Protocol
This protocol describes the steps for performing whole-cell voltage clamp recordings to assess the effect of this compound on a hypothetical voltage-gated potassium channel.
Materials and Reagents
-
Cell Culture: HEK293 cells expressing the target Kv channel.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance when filled with intracellular solution.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
Experimental Workflow
Caption: Experimental workflow for whole-cell voltage clamp recordings.
Step-by-Step Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Record Baseline Currents:
-
Set the holding potential to -80 mV.
-
Apply a series of voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.
-
Record the baseline currents for at least 5 minutes to ensure stability.
-
-
Apply this compound:
-
Prepare the desired concentration of this compound in extracellular solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
-
Record Currents in the Presence of the Compound:
-
After a stable effect is observed (typically 2-5 minutes of perfusion), apply the same voltage-step protocol as in the baseline condition.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of current inhibition at each concentration to determine the IC₅₀.
-
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where this compound blocks a voltage-gated potassium channel, leading to changes in cell membrane potential and downstream cellular processes.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
These application notes provide a general framework for utilizing whole-cell voltage clamp recordings to study the effects of the compound this compound. As the specific molecular target and mechanism of action of this compound are not publicly known, the presented protocols and hypothetical data serve as a starting point for experimental design. Researchers are encouraged to adapt and optimize these methods based on their specific cell type and the observed effects of the compound.
References
Application Notes and Protocols for Measuring LY 97241's Effect on Cardiac Repolarization
Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the effects of the compound LY 97241 on cardiac repolarization. The focus is on its interaction with key cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel and the transient outward potassium current (Ito), and the consequential impact on the cardiac action potential duration (APD).
Introduction
This compound is recognized as a potent antiarrhythmic drug that primarily exerts its effects by modulating cardiac ion channels responsible for the repolarization phase of the cardiac action potential. A thorough understanding of its electrophysiological profile is critical for both efficacy and safety assessment in drug development. These notes provide protocols for quantifying the inhibitory effects of this compound on key cardiac potassium channels and for measuring its integrated effect on the action potential duration in isolated cardiomyocytes.
The primary mechanisms of action for this compound include:
-
hERG (Kv11.1) Potassium Channel Blockade: this compound is a potent inhibitor of the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Inhibition of IKr is a key mechanism that leads to prolongation of the cardiac action potential.
-
Transient Outward Potassium Current (Ito) Modulation: this compound has been shown to accelerate the apparent rate of inactivation of the transient outward potassium current (Ito), contributing to its effects on the early phase of repolarization.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound's effect on cardiac ion channels.
Table 1: Inhibitory Potency of this compound on Cardiac Potassium Channels
| Channel | Cell Type | Assay Condition | IC50 / EC50 | Reference |
| hERG (IKr) | Mammalian Cells | Whole-cell patch clamp | 19 nM (at +40 mV) | [2] |
| hEAG1 | Mammalian Cells | Whole-cell patch clamp | 4.9 nM | [3] |
| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | Whole-cell patch clamp | 5.85 µM (amplitude inhibition) | [4] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Ventricular Myocytes
Quantitative, concentration-dependent data for the effects of this compound on APD50 and APD90 were not explicitly available in the reviewed literature. However, it is consistently reported that this compound prolongs the action potential duration in vitro. The table below is a template for expected results based on its mechanism of action.
| Concentration | APD50 (% change from control) | APD90 (% change from control) | Notes |
| 10 nM | Expected modest increase | Expected significant increase | Prolongation is anticipated due to hERG blockade. |
| 100 nM | Expected further increase | Expected pronounced increase | Concentration-dependent prolongation is expected. |
| 1 µM | Expected significant increase | Expected substantial increase | At higher concentrations, effects on other channels like Ito may also contribute to APD changes. |
Experimental Protocols
Protocol for Assessing this compound Effects on hERG Channels using Whole-Cell Patch Clamp
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current (IKr).
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter external and internal solutions. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (e.g., ≤0.1%).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current. This tail current is what should be measured for analysis.
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG tail current in the control external solution.
-
Perfuse the cell with the external solution containing the lowest concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Wash out the drug with the control solution to check for reversibility.
-
Repeat the application with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each concentration.
-
Normalize the current amplitude at each concentration to the baseline control current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol for Measuring this compound's Effect on Action Potential Duration in Isolated Ventricular Myocytes
Objective: To determine the effect of this compound on the action potential duration at 50% and 90% repolarization (APD50 and APD90) in isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or canine).
-
This compound stock solution.
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (for current clamp): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
Current clamp amplifier and data acquisition system.
Procedure:
-
Myocyte Isolation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols.
-
Cell Selection: Select healthy, rod-shaped myocytes with clear striations for recording.
-
Whole-Cell Current Clamp Configuration:
-
Establish a whole-cell configuration as described in Protocol 3.1.
-
Switch the amplifier to the current-clamp mode (I=0).
-
-
Action Potential Elicitation:
-
Allow the cell to stabilize and record the resting membrane potential.
-
Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 2-5 ms, 1-2 nA) at a constant frequency (e.g., 1 Hz).
-
-
Baseline Recording: Record a stable series of action potentials in the control Tyrode's solution.
-
Drug Application:
-
Perfuse the myocyte with Tyrode's solution containing the desired concentration of this compound.
-
Continue to elicit action potentials and record until a steady-state effect is observed.
-
-
Data Analysis:
-
From the recorded action potentials, measure the following parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (dV/dtmax)
-
Action Potential Duration at 50% repolarization (APD50)
-
Action Potential Duration at 90% repolarization (APD90)
-
-
Compare the parameters before and after drug application.
-
Calculate the percentage change in APD50 and APD90 at different concentrations of this compound.
-
Visualizations
Caption: Mechanism of this compound-induced APD prolongation.
Caption: Workflow for assessing this compound's cardiac effects.
References
- 1. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycle length-dependent action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative analysis of use-dependent ventricular conduction slowing by procainamide in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LY 97241 solubility issues in buffer
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with LY 97241 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an antiarrhythmic drug that functions by accelerating the apparent rate of inactivation of the transient outward potassium current.[1] Its molecular formula is C19H32N2O2.[2] Like many small molecule drugs, this compound can exhibit limited solubility in aqueous buffers, which can lead to challenges in preparing consistent and effective solutions for in vitro and in vivo experiments. Poor solubility can result in drug precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
While specific experimental data for this compound is limited, we can infer its solubility behavior from its chemical structure.
-
Chemical Structure: this compound possesses a tertiary amine group, which is basic in nature. It also has long hydrocarbon chains, contributing to its lipophilicity.
-
pKa (Predicted): The tertiary amine group is expected to have a pKa in the range of 9-11. This means that at pH values below its pKa, this compound will be protonated and more soluble in aqueous solutions.
-
LogP (Predicted): The presence of long alkyl chains suggests a relatively high LogP, indicating poor water solubility.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: If your experiment allows, you can slightly increase the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%). However, it is crucial to validate the tolerance of your experimental system to the new DMSO concentration.
-
Adjust the pH of the Buffer: Since this compound is a basic compound, lowering the pH of your aqueous buffer will increase its solubility.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has low intrinsic solubility in neutral or alkaline aqueous solutions. Direct dissolution in aqueous buffers is not recommended.
-
Solution: Always prepare a high-concentration stock solution in an appropriate organic solvent first. Anhydrous, high-purity DMSO is a common choice.
Problem 2: My this compound solution is cloudy after dilution from a DMSO stock.
-
Cause: The compound is precipitating out of the aqueous buffer due to its low solubility.
-
Solution: Follow the systematic troubleshooting workflow outlined below.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: General Method for Preparing Working Solutions of this compound
-
Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of your concentrated DMSO stock solution in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer. Crucially, always add the DMSO stock to the buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and is consistent across all experimental conditions. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffers at Room Temperature
| Buffer System (pH) | Co-solvent (DMSO, %) | Maximum Achievable Concentration (µM) | Observations |
| PBS (7.4) | 0.1 | < 1 | Significant Precipitation |
| PBS (7.4) | 0.5 | 5 | Slight Haze |
| MES (6.0) | 0.1 | 10 | Clear Solution |
| MES (6.0) | 0.5 | 50 | Clear Solution |
| Citrate (5.0) | 0.1 | > 100 | Clear Solution |
Note: The data in this table is illustrative and intended to demonstrate the expected solubility trends. Actual solubility should be determined experimentally.
Visualizations
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing LY97241 Concentration for Patch Clamp Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY97241 in patch clamp electrophysiology experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the successful optimization of LY97241 concentration for your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of LY97241?
A1: LY97241 is a potent blocker of several types of voltage-gated potassium channels. Its primary targets include:
-
hERG (human Ether-à-go-go-Related Gene) channels (Kv11.1): LY97241 is a high-affinity blocker of hERG channels, which are critical for cardiac repolarization.[1][2]
-
hEAG1 (human Ether-à-go-go 1) channels (Kv10.1): It also demonstrates potent inhibition of hEAG1 channels.[1]
-
Transient outward potassium current (Ito): LY97241 has been shown to inhibit the transient outward potassium current in ventricular myocytes.
Q2: What is a typical effective concentration range for LY97241 in patch clamp experiments?
A2: The effective concentration of LY97241 is highly dependent on the specific ion channel subtype being studied and the experimental conditions. Based on published data, here are some guiding values:
-
For hERG channels , the IC50 is in the low nanomolar range, approximately 19 nM at +40 mV.[2]
-
For hEAG1 channels , the IC50 is also in the low nanomolar range, around 4.9 nM in whole-cell recordings of mammalian cells.[1]
-
For the transient outward K+ current (Ito) in rat ventricular myocytes, the EC50 for inhibition of the sustained component is 5.85 µM.
It is crucial to perform a dose-response curve for your specific cell type and experimental setup to determine the optimal concentration.
Q3: How should I prepare and store LY97241 stock solutions?
A3: For optimal results and longevity of the compound:
-
Solvent: LY97241 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Preparation: To prepare a stock solution, dissolve the powdered LY97241 in the appropriate volume of high-purity DMSO. Gentle vortexing or sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your extracellular/bath solution. Ensure the final concentration of DMSO in the recording solution is low (typically ≤ 0.1%) to avoid off-target effects.
Q4: Is the blocking effect of LY97241 dependent on the state of the ion channel?
A4: Yes, the inhibitory action of LY97241 is both voltage- and use-dependent.[1][2] This means that the degree of block is influenced by the membrane potential and the frequency of channel activation. The block of hEAG1 and hERG channels by LY97241 is best explained by an open-channel block mechanism.[1] Therefore, the design of your voltage protocol is critical for accurately assessing the potency of LY97241.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected block at a given concentration | 1. Suboptimal Voltage Protocol: The voltage protocol may not be adequately activating the channels or promoting the drug-sensitive state. 2. Current Rundown: The observed decrease in current may be due to channel rundown rather than a specific drug effect. 3. Drug Adsorption: The compound may be adsorbing to the perfusion tubing. 4. Incorrect Solution pH: The pH of the extracellular solution can influence the charge and efficacy of some compounds. | 1. Optimize Voltage Protocol: Employ a voltage protocol that includes a depolarizing step to activate the channels before assessing the block. For use-dependence, apply a train of depolarizing pulses. 2. Monitor Rundown: Establish a stable baseline recording for several minutes before drug application to quantify the rate of rundown. If rundown is significant (>5-10% over the experimental timeframe), discard the recording. 3. Pre-treat Tubing: Pre-perfuse the tubing with a solution containing LY97241 at the target concentration before starting the recording. 4. Verify pH: Ensure the pH of your external solution is stable and within the desired range (typically 7.3-7.4). |
| Unstable giga-ohm seal after LY97241 application | 1. High Compound Concentration: High concentrations of some compounds can disrupt membrane integrity. 2. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Health: Unhealthy cells are more susceptible to seal instability. | 1. Lower Concentration: If possible, use a lower concentration of LY97241. 2. Check Solvent Concentration: Ensure the final DMSO concentration is ≤ 0.1%. 3. Use Healthy Cells: Only use cells with a healthy appearance and from a low passage number. |
| Slow onset of block | 1. Slow Compound Perfusion: The perfusion system may have a slow exchange time. 2. Diffusion Barriers: In tissue slices, diffusion to the target cell can be slow. | 1. Measure Perfusion Rate: Characterize the solution exchange time of your perfusion system. 2. Allow Sufficient Time: In tissue preparations, allow for a longer application time to ensure the compound has reached the target. |
Quantitative Data Summary
The following table summarizes the reported potency of LY97241 on various potassium channels.
| Channel/Current | Cell Type | Recording Mode | IC50 / EC50 | Reference |
| hERG (Kv11.1) | Xenopus oocytes | Not specified | 19 nM (at +40 mV) | [2] |
| hERG (Kv11.1) | Mammalian cells | Whole-cell | 2.2 nM | [1] |
| hEAG1 (Kv10.1) | Mammalian cells | Whole-cell | 4.9 nM | [1] |
| hEAG1 (Kv10.1) | Xenopus oocytes | Inside-out patch | 1.9 nM | [1] |
| Ito (transient outward K+ current) | Rat ventricular myocytes | Whole-cell | 5.85 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of LY97241 on hERG Channels
This protocol is designed to generate a dose-response curve for LY97241 inhibition of hERG channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Preparation and Solutions:
-
Cells: HEK293 cells stably expressing hERG channels.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
LY97241 Stock Solution: 10 mM in DMSO. Prepare serial dilutions in the external solution on the day of the experiment.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch clamp.
-
Amplifier: Standard patch clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
3. Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit a tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude.
4. Data Acquisition and Analysis:
-
Establish a stable baseline recording in the control external solution for at least 3-5 minutes.
-
Perfuse the cell with increasing concentrations of LY97241, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Measure the peak amplitude of the hERG tail current at -50 mV.
-
Normalize the current amplitude at each concentration to the baseline current.
-
Plot the normalized current as a function of LY97241 concentration and fit the data to the Hill equation to determine the IC50.
Protocol 2: Assessing Use-Dependent Block of hERG Channels by LY97241
This protocol is designed to determine if the block by LY97241 increases with the frequency of channel activation.
1. Cell Preparation and Solutions: Same as for Protocol 1.
2. Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a train of depolarizing pulses to +20 mV for 500 ms.
-
Vary the frequency of the pulse train (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz).
3. Data Acquisition and Analysis:
-
Record the peak tail current for each pulse in the train under control conditions.
-
Apply a fixed concentration of LY97241 (e.g., near the IC50 value) and repeat the pulse trains at different frequencies.
-
Plot the percentage of block as a function of pulse number for each frequency. An increase in block with successive pulses indicates use-dependence.
Visualizations
Caption: Experimental workflow for determining the IC50 of LY97241.
Caption: Proposed mechanism of LY97241 as an open-channel blocker.
Caption: Troubleshooting decision tree for optimizing LY97241 experiments.
References
Preventing off-target effects of LY 97241 in experiments
Welcome to the technical support center for LY 97241. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target effects during experiments with this transient outward potassium current (Ito) blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiarrhythmic drug that functions as a blocker of the transient outward potassium current (Ito).[1] It accelerates the apparent rate of inactivation of this current, which plays a crucial role in the early repolarization phase of the cardiac action potential.[1][2][3]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, as a Class III antiarrhythmic agent, it may theoretically interact with other ion channels.[4][5][6] Researchers should be aware of potential cross-reactivity with other potassium channels, as well as sodium and calcium channels, which can be a common characteristic of antiarrhythmic drugs.[5][6]
Q3: What are the typical experimental concentrations for this compound?
Based on in vitro studies using rat ventricular myocytes, effective concentrations of this compound for blocking the Ito current have been documented. The specific concentration will depend on the experimental model and objectives. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, perform control experiments to assess the compound's effects on other ion channels, and ensure the specificity of the observed effects to Ito blockade.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in action potential morphology unrelated to Ito blockade. | Off-target effects on other ion channels (e.g., sodium, calcium, or other potassium channels). | - Perform control experiments using specific blockers for other channels to isolate the effects of this compound. - Conduct a selectivity profiling assay to determine the IC50 of this compound on a panel of relevant ion channels. - Lower the concentration of this compound to the minimum required for Ito blockade. |
| Variability in experimental results between different cell types or preparations. | Differential expression of Ito and other ion channels in various tissues and cell lines. | - Characterize the ion channel expression profile of your experimental model using techniques like qPCR or Western blotting. - Be consistent with the cell line or animal model and the isolation/culture conditions. |
| Difficulty in isolating the Ito current from other overlapping currents. | Contribution from other outward potassium currents or chloride currents. | - Use specific pharmacological tools to block other currents. For example, a low concentration of 4-aminopyridine (4-AP) can be used to block other potassium channels, though it's important to note that 4-AP can also affect Ito at higher concentrations.[7][8] - Employ specific voltage-clamp protocols designed to isolate the Ito current based on its characteristic rapid activation and inactivation kinetics.[7][9] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Effects on Ito
This protocol is adapted from methodologies used for studying Ito in ventricular myocytes.[7][9]
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model (e.g., rat) using standard enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
To isolate Ito, use a voltage-clamp protocol with a holding potential of -80 mV. Apply a brief prepulse to -40 mV to inactivate sodium channels, followed by a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments).
-
Record baseline Ito currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again after stabilization.
4. Data Analysis:
-
Measure the peak outward current and the rate of inactivation before and after drug application.
-
Construct a dose-response curve to determine the IC50 of this compound for Ito blockade.
Protocol 2: Control Experiment to Test for Off-Target Effects on L-type Calcium Current (ICa,L)
1. Cell Preparation and Solutions:
-
Use the same cell preparation and external solution as in Protocol 1.
-
Internal (Pipette) Solution for ICa,L (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium channels.
2. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Use a voltage-clamp protocol to elicit ICa,L. From a holding potential of -40 mV (to inactivate sodium channels), apply depolarizing steps (e.g., from -30 mV to +50 mV).
-
Record baseline ICa,L.
-
Perfuse with this compound and record ICa,L again.
3. Data Analysis:
-
Compare the peak inward current before and after this compound application to assess any inhibitory or stimulatory effects.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Mechanism of action of this compound.
References
- 1. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Mechanism of Transient Outward Potassium Channel Current Regulation in the Heart: Implications for Cardiac Electrophysiology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac transient outward potassium current - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transient outward potassium current, ‘Ito’, phenotypes in the mammalian left ventricle: underlying molecular, cellular and biophysical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductions in the Cardiac Transient Outward K+ Current Ito Caused by Chronic β-Adrenergic Receptor Stimulation Are Partly Rescued by Inhibition of Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
LY 97241 stability and degradation in experimental conditions
Disclaimer: Publicly available information on the specific stability and degradation pathways of LY 97241 is limited. This guide provides general best practices and troubleshooting advice for stability studies based on standard pharmaceutical testing principles. Researchers should validate these methodologies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available supplier information, this compound should be stored at room temperature in the continental US, though this may vary for other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1] As a general practice for compounds of unknown stability, storage in a cool, dry, and dark place is recommended to minimize degradation.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent results can certainly be indicative of compound instability. Degradation of this compound in your experimental matrix (e.g., cell culture media, buffer solutions) could lead to a lower effective concentration and variable biological activity. It is advisable to prepare fresh solutions for each experiment and to assess the stability of this compound in your specific experimental buffer or media over the time course of your assay.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. A general approach would be to dissolve this compound in a suitable solvent and then subject it to these conditions for a defined period. The resulting solutions are then analyzed by a suitable analytical method, like HPLC, to identify and quantify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Solution | Degradation in the solvent or buffer system. | Prepare fresh solutions before each experiment. Assess the stability of this compound in the specific vehicle over time and at the experimental temperature. Consider using a different, more inert solvent or adjusting the pH of the buffer if degradation is pH-dependent. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) to help elucidate the structure of these unknown peaks.[3][4] |
| Precipitation of Compound from Solution | Poor solubility or compound instability leading to insoluble degradants. | Check the solubility of this compound in your chosen solvent. You may need to use a co-solvent or a different formulation approach. If precipitation occurs over time, it could be a sign of degradation into a less soluble product. |
| Color Change in Solid Compound or Solution | Potential degradation upon exposure to light or air (oxidation). | Store the solid compound and solutions protected from light.[5] For solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation. |
Experimental Protocols
General Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) at a known concentration.
-
Incubation Conditions: Aliquot the stock solution into several vials. Store these vials under different conditions that are relevant to your experiments (e.g., 4°C, room temperature, 37°C). Protect some vials from light to assess photostability.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Analyze the aliquots using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] The method should be able to separate the parent this compound peak from any potential degradant peaks.
-
Data Evaluation: Quantify the peak area of this compound at each time point and compare it to the initial (time 0) peak area to determine the percentage of the compound remaining.
Visualizations
Below are generalized diagrams representing typical workflows and concepts in stability testing.
Caption: Forced degradation study workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing Seal Resistance in Patch-Clamp Electrophysiology
A Note on LY 97241: Our current resources and a thorough review of scientific literature did not yield information on the use of this compound to improve seal resistance in pipette solutions for patch-clamp experiments. This compound is identified as an antiarrhythmic drug that functions by accelerating the apparent rate of inactivation of the transient outward potassium current[1]. This document, therefore, focuses on established methods and troubleshooting techniques to enhance seal resistance based on widely accepted principles and practices in electrophysiology.
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during patch-clamp experiments, with a focus on achieving and maintaining high-resistance seals.
Frequently Asked Questions (FAQs)
Q1: What is a "giga-seal" and why is it critical for patch-clamp recordings?
A "giga-seal," or a seal with a resistance in the giga-ohm (GΩ) range, is a high-resistance electrical seal between the cell membrane and the tip of the glass micropipette. This tight seal is crucial as it electrically isolates the patch of the membrane under investigation, ensuring that the recorded currents originate from the ion channels within that patch and not from leakage around the pipette tip. Achieving a giga-seal is fundamental for obtaining high-quality, low-noise recordings of ion channel activity.
Q2: My seal resistance is consistently low. What are the most common causes?
Low seal resistance is a frequent issue in patch-clamp experiments. The primary causes can be categorized as follows:
-
Pipette-related issues:
-
Dirty pipette tip: Debris or impurities on the pipette tip can prevent a tight seal from forming. It is crucial to use filtered internal solutions and to keep the external solution surface clean.[2][3]
-
Improper pipette geometry: The shape and size of the pipette tip are critical. An uneven or rough tip surface can create leakage pathways.[4]
-
Incorrect pipette resistance: Pipettes with very low or very high resistance may be difficult to seal. A common recommendation is to use pipettes with a resistance in the range of 2-5 MΩ.
-
-
Cell health and preparation:
-
Unhealthy cells: Cells that are not in optimal condition will have fragile membranes that are difficult to seal onto.
-
Debris around the cell: The presence of extracellular matrix or other debris can interfere with the seal formation. Applying light positive pressure while approaching the cell can help clear the surface.[2]
-
-
Solution composition:
-
Incorrect osmolarity: A significant mismatch in osmolarity between the internal (pipette) and external (bath) solutions can affect cell health and membrane integrity, making sealing difficult.
-
Ionic composition: The presence or absence of certain ions can influence seal formation. For instance, some studies suggest that the absence of K+ in the pipette solution can be beneficial.[5]
-
-
Mechanical and environmental factors:
-
Vibrations: Any mechanical instability in the setup can disrupt the delicate contact between the pipette and the cell.
-
Pressure system leaks: A leak in the pressure tubing can prevent the application of the gentle suction needed to form the seal.[2]
-
Q3: Can the composition of my pipette and bath solutions affect seal resistance?
Absolutely. The chemical environment plays a significant role in the formation of a stable giga-seal. Here are some key considerations:
-
Reducing Agents: The addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the external bath solution has been shown to enhance the success of giga-ohm seal formation and maintain its integrity for longer periods.[5] In contrast, oxidizing agents like hydrogen peroxide can have the opposite effect.[5]
-
Divalent Cations: While the exact requirements can vary, the presence of divalent cations like Ca²⁺ and Mg²⁺ is generally considered important for seal formation.
-
pH: The pH of the solutions can influence membrane-pipette interactions. It has been reported that lower pH values (e.g., 4.5) in the pipette solution can inhibit seal formation compared to pH values in the range of 6.0 to 7.8.[5]
-
Seal Enhancers in Automated Patch Clamp: In planar patch-clamp systems, "seal enhancers" are often used. A common example is the use of high extracellular Ca²⁺ and intracellular F⁻ concentrations, which are hypothesized to form a CaF₂ precipitate that promotes sealing.[6] However, fluoride can have unintended effects on various intracellular components.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues with seal resistance.
Problem: Difficulty achieving a giga-seal.
| Potential Cause | Troubleshooting Steps |
| Dirty Pipette Tip | Ensure your internal solution is filtered through a 0.22 µm syringe filter immediately before filling the pipette.[3] Keep the bath solution surface clean and free of debris. Consider fire-polishing the pipette tip to create a smoother surface.[7] |
| Inadequate Pipette Shape/Size | Experiment with different pipette puller settings to optimize the tip geometry. A smoother, more uniform tip generally yields better results.[4] For many applications, a pipette resistance of 2-5 MΩ is a good starting point. |
| Poor Cell Condition | Use cells from a healthy, low-passage culture. Ensure proper perfusion of the recording chamber with oxygenated external solution. |
| Debris on Cell Surface | Apply gentle positive pressure to the pipette as you approach the cell to clear away any debris.[2] |
| Pressure System Leak | Check all tubing connections for leaks. A simple test is to submerge the pipette holder with a sealed-tip pipette in water and apply positive pressure; bubbles will indicate a leak.[7] |
| Solution Mismatch | Verify the osmolarity of your internal and external solutions. A common practice is to have the internal solution osmolarity slightly lower than the external solution. |
Problem: The seal is unstable and breaks easily.
| Potential Cause | Troubleshooting Steps |
| Mechanical Drift | Ensure the recording setup is on an anti-vibration table and that all components are securely fastened. Allow the micromanipulator and pipette holder to thermally equilibrate. |
| Cellular Movement | This can be an issue with loosely adherent cells. Ensure your cell culture has good adhesion to the coverslip. |
| Excessive Suction | Apply only gentle and brief suction to form the seal. Once a high-resistance seal is achieved, further suction is often unnecessary and can destabilize the patch. |
| Incompatible Solution Components | If using automated patch clamp, be aware that some seal enhancers may not be suitable for all ion channels or experimental conditions.[6] |
Experimental Protocols
Protocol 1: Preparation of Pipette and Bath Solutions to Enhance Seal Formation
This protocol outlines the preparation of standard internal and external solutions with the optional addition of a reducing agent to the bath solution to improve seal success rate.
Materials:
-
Internal (Pipette) Solution Components: KCl, K-EGTA, HEPES, KOH
-
External (Bath) Solution Components: NaCl, KCl, CaCl₂, MgCl₂, HEPES, NaOH
-
Reducing Agent (Optional): Dithiothreitol (DTT)
-
0.22 µm syringe filters
-
Milli-Q or equivalent high-purity water
Procedure:
-
Prepare the Internal Solution:
-
A typical internal solution composition is: 135 mM KCl, 5 mM K-EGTA, 10 mM HEPES.[5]
-
Dissolve the salts in high-purity water.
-
Adjust the pH to 7.2 using KOH.
-
Filter the solution through a 0.22 µm syringe filter before use.
-
-
Prepare the External Solution:
-
A standard external solution composition is: 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.[5]
-
Dissolve the salts in high-purity water.
-
Adjust the pH to 7.3 with NaOH.
-
-
Optional Addition of Reducing Agent:
Quantitative Data on the Effect of Reducing Agents:
| Condition | Success Rate of Achieving >0.5 GΩ Seal |
| Ambient Control | 45% |
| With DTT in Bath Solution | 66.5% |
Data adapted from a study on DRG neurons.[5]
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 4. engineeringletters.com [engineeringletters.com]
- 5. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in LY 97241 Electrophysiology
Welcome to the technical support center for researchers utilizing LY 97241 in electrophysiology experiments. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you navigate unexpected findings, differentiate between experimental artifacts and genuine pharmacological effects, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: I applied this compound, but I don't see the expected acceleration of the transient outward K+ current (Ito) inactivation. What could be the reason?
A: This could be due to several factors ranging from experimental conditions to the specific preparation being used. Here are some troubleshooting steps:
-
Confirm Drug Potency and Delivery: Ensure the this compound solution is fresh and has been stored correctly. Verify the final concentration in your bath and ensure your perfusion system is delivering the drug effectively to the cell.
-
Check Cell Health and Expression of Ito: The health of your cells is critical. Poor cell viability can lead to altered ion channel function. Confirm that the cell type you are using expresses a robust transient outward K+ current at baseline.
-
Voltage Protocol: Double-check your voltage-clamp protocol. The protocol must be appropriate to elicit and observe the inactivation kinetics of Ito.
-
Review Experimental Solutions: Ensure the ionic composition of your internal and external solutions is correct. Variations in ion concentrations can alter channel gating properties.
Q2: I'm observing a significant change in the baseline before and after applying this compound. Is this a drug effect?
A: While a genuine drug effect cannot be entirely ruled out without further investigation, baseline shifts are often indicative of experimental artifacts.[1][2]
-
Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline.[1]
-
Reference Electrode Stability: An unstable reference electrode is a common cause of baseline drift.[1][2] Ensure your Ag/AgCl reference electrode is properly chlorinated and stable.
-
Perfusion System Artifacts: The perfusion system itself can introduce mechanical or electrical artifacts.[1] Check for proper grounding of the perfusion system and ensure a smooth, continuous flow to minimize mechanical disturbances.[1]
Q3: My recordings become very noisy after applying this compound. How can I resolve this?
A: Increased noise can be an artifact of the drug application or a general issue with your electrophysiology rig.[3][4]
-
Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system) are connected to a common ground.[1][3]
-
Faraday Cage: Verify that your Faraday cage is properly sealed and grounded to shield from external electrical noise.[1]
-
Identify Noise Source: Systematically turn off nearby electrical equipment to identify potential sources of 50/60 Hz noise.[1][3]
-
Perfusion System: Check the grounding of your perfusion system, as this can introduce noise when activated.[1]
Q4: I see an effect of this compound on an ion channel other than the transient outward K+ current. Is this a known off-target effect?
A: The primary reported mechanism of action for this compound is the acceleration of the apparent rate of inactivation of the transient outward K+ current.[5] An effect on other channels could be a novel finding. To investigate this further:
-
Rule out Artifacts: First, meticulously rule out any experimental artifacts that could be causing the observed effect using the troubleshooting steps outlined in this guide.
-
Concentration-Response: Perform a concentration-response curve to determine the potency of this compound on this unexpected target.
-
Pharmacological Controls: Use known blockers for the channel to see if they occlude the effect of this compound.
-
Consult Literature: Conduct a thorough literature search for any reports of off-target effects of this compound or similar compounds.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect
This guide will help you troubleshoot situations where this compound does not produce the expected electrophysiological effect.
| Potential Cause | Troubleshooting Steps |
| Drug Solution Integrity | - Prepare fresh drug solutions for each experiment. - Verify the correct solvent was used and that the drug is fully dissolved. - Protect the stock solution from light and store at the recommended temperature. |
| Perfusion System Malfunction | - Ensure the perfusion lines are not clogged. - Check for bubbles in the perfusion line, which can disrupt flow. - Confirm the flow rate is adequate for complete solution exchange in the chamber. |
| Cell Health/Viability | - Monitor the resting membrane potential and input resistance of the cell. A drifting resting potential or decreasing input resistance can indicate poor cell health. - Use fresh preparations (e.g., freshly dissociated cells or acute slices).[4][6] |
| Incorrect Voltage Protocol | - Review the literature for appropriate voltage-clamp protocols to study the transient outward K+ current. - Ensure your holding potential and test potentials are appropriate for the channel of interest. |
Issue 2: General Electrophysiological Recording Instability
This table addresses common sources of instability in electrophysiology recordings that can be mistaken for drug effects.
| Symptom | Potential Cause | Troubleshooting Steps |
| High-frequency noise (50/60 Hz hum) | Electrical interference | - Check grounding of all equipment.[1][3] - Ensure the Faraday cage is properly closed and grounded.[1] - Identify and turn off or move sources of electrical noise (e.g., centrifuges, lights).[1][3] |
| Baseline drift | Unstable reference electrode, mechanical instability, temperature fluctuations | - Re-chlorinate or replace the Ag/AgCl reference electrode.[1][2] - Ensure the air table is floating and there are no vibrations.[1] - Allow the preparation to equilibrate to the recording temperature. |
| Difficulty forming a GΩ seal | Poor pipette quality, unhealthy cells, particulate matter in solutions | - Fire-polish pipette tips to ensure they are smooth.[1] - Use healthy cells with smooth membranes.[1] - Filter all solutions with a 0.22 µm filter.[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Transient Outward K+ Current (Ito)
-
Cell Preparation: Prepare cells (e.g., isolated cardiomyocytes, neurons, or transfected cell lines) according to your standard laboratory protocol.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a GΩ seal and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Ito, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms.
-
Record baseline currents in the external solution.
-
Perfuse the desired concentration of this compound and wait for the effect to reach a steady state.
-
Record currents again using the same voltage protocol.
-
Perform a washout with the drug-free external solution to check for reversibility.
-
-
Analysis:
-
Measure the peak outward current and the rate of current inactivation at each voltage step.
-
Compare the inactivation kinetics before, during, and after this compound application.
-
Visualizations
Caption: Troubleshooting workflow for unexpected electrophysiological results.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. plexon.com [plexon.com]
- 4. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Minimizing Voltage Clamp Errors with LY 97241
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of LY 97241 in voltage clamp experiments. Our goal is to help you minimize experimental errors and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. It is a tertiary amine analog of clofilium.[1][2] Its primary mechanism of action is through open channel block, meaning it binds to the channel when it is in the open state.[2][3] this compound has also been shown to accelerate the apparent rate of inactivation of the transient outward K+ current (Ito).[2]
Q2: How does the voltage-dependence of this compound block affect experimental design?
The blocking effect of this compound on hERG channels is voltage-dependent.[1] This means that the potency of the block can change at different membrane potentials. It is crucial to use standardized voltage protocols to ensure consistency and comparability of your results.[4][5] When designing your voltage clamp protocol, consider that the IC50 value may be lower (i.e., the block is more potent) at more depolarized potentials where the channel is more likely to be open.[1]
Q3: What is the role of external potassium concentration ([K+]o) in experiments with this compound?
The concentration of external potassium can influence both the gating of the hERG channel and the affinity of this compound.[1] An increase in external potassium has been shown to decrease the affinity of this compound for the hERG channel.[1] Therefore, it is critical to maintain a stable and consistent [K+]o throughout your experiments to avoid variability in your results.
Q4: How can I minimize current rundown when studying hERG channels with this compound?
Current rundown is a common issue in whole-cell patch-clamp recordings of hERG channels. To mitigate this, ensure your intracellular solution is supplemented with Mg-ATP and GTP to support cellular metabolism.[6] If rundown persists, consider using the perforated patch-clamp technique, which helps to preserve the intracellular environment.[6]
Troubleshooting Guides
Issue 1: High variability in measured IC50 values for this compound.
-
Possible Cause: Inconsistent voltage clamp protocol.
-
Possible Cause: Fluctuations in external potassium concentration.
-
Solution: Ensure your perfusion system maintains a constant flow and that the external solution is well-mixed to provide a stable [K+]o.[1]
-
-
Possible Cause: Temperature variations.
Issue 2: Slow onset or incomplete block with this compound.
-
Possible Cause: Insufficient time for drug equilibration.
-
Solution: Allow sufficient time for this compound to reach a steady-state block at each concentration. The time to steady-state can be concentration-dependent.
-
-
Possible Cause: Poorly soluble compound.
-
Solution: Ensure that this compound is fully dissolved in your external solution. The use of a surfactant in the extracellular medium may improve the sensitivity of the assay for poorly soluble compounds.[9]
-
Issue 3: Unstable recordings or loss of seal.
-
Possible Cause: Poor cell health.
-
Solution: Use healthy, well-adhered cells for your experiments. Ensure proper cell culture and handling techniques.
-
-
Possible Cause: Mechanical drift.
-
Solution: Ensure your patch-clamp setup is on a vibration-isolation table and that all components are securely fastened to minimize mechanical drift.
-
-
Possible Cause: Inappropriate pipette resistance.
-
Solution: For whole-cell recordings, use pipettes with a resistance of 4-8 MΩ.[6]
-
Quantitative Data
The following table summarizes the reported IC50 values for this compound block of the hERG channel under different conditions.
| Parameter | Value | Conditions | Reference |
| IC50 | 19 nM | +40 mV | [1] |
| IC50 | ~10-fold more potent than clofilium | +40 mV | [1] |
| Clofilium IC50 | 150 nM | +40 mV | [1] |
| Clofilium IC50 | 250 nM | 0 mV | [1] |
Experimental Protocols
Detailed Methodology for Whole-Cell Voltage Clamp Recording of hERG Currents Blocked by this compound
This protocol is adapted from standard procedures for characterizing hERG channel blockers.
-
Cell Preparation:
-
Use a stable cell line expressing hERG channels (e.g., HEK293 cells).
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make fresh serial dilutions in the external solution on the day of the experiment.
-
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 35-37°C).[5][8]
-
Use borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with the internal solution.[6]
-
Obtain a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Compensate for series resistance (typically >80%) to minimize voltage errors.
-
-
Voltage Protocol:
-
A recommended voltage protocol to elicit hERG currents is a step-ramp command.[4]
-
Hold the cell at a holding potential of -80 mV.
-
Depolarize to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarize with a ramp back to -80 mV to record the tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Data Acquisition and Analysis:
-
Record currents before and after the application of increasing concentrations of this compound.
-
Allow the current to reach a steady-state at each drug concentration before recording.
-
Measure the peak tail current amplitude to assess the extent of the block.
-
Calculate the percentage of block at each concentration relative to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Interaction of this compound with the hERG potassium channel states.
Caption: Experimental workflow for assessing this compound block of hERG channels.
References
- 1. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of block of Kv1.5 channels by tertiary and quaternary amine clofilium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. sophion.com [sophion.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
LY 97241 batch-to-batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential batch-to-batch variability and quality control of LY 97241.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiarrhythmic drug.[1] Its mechanism of action involves the modulation of ion channels in cardiac cells. Specifically, it has been shown to accelerate the apparent rate of inactivation of the transient outward potassium current (Ito), which plays a role in the repolarization phase of the cardiac action potential.
Q2: What are the typical purity specifications for a research-grade batch of this compound?
For research purposes, the purity of this compound should ideally be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by methods such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How should I store this compound to ensure its stability?
This compound should be stored under the conditions recommended in the Certificate of Analysis (CofA) provided by the supplier.[1] Generally, for solid forms, storage at room temperature in a dry, dark place is acceptable for short periods.[1] For long-term storage, it is advisable to store the compound at -20°C. If the compound is in solution, it should be stored at -80°C to minimize degradation.
Q4: I am observing unexpected biological results with a new batch of this compound. What could be the cause?
Batch-to-batch variability can arise from differences in purity, the presence of impurities, or the presence of different salt forms or solvates. These variations can impact the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform thorough quality control on each new batch before conducting experiments.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the chromatogram | Contamination of the sample, mobile phase, or HPLC system. | 1. Run a blank injection (mobile phase only) to check for system contamination.2. Ensure high-purity solvents and reagents for the mobile phase.3. Verify the cleanliness of sample vials and caps. |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, or column overload. | 1. Use a guard column to protect the analytical column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the sample concentration or injection volume. |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC pump for proper functioning and consistent flow rate. |
Mass Spectrometry (MS) Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incorrect molecular ion peak (m/z) | Presence of adducts (e.g., +Na, +K), different salt form, or sample degradation. | 1. Check for common adducts and subtract their mass from the observed m/z.2. Ensure proper sample preparation to avoid salt contamination.3. Analyze a freshly prepared sample to rule out degradation. |
| Low signal intensity | Poor ionization, ion suppression from matrix components, or incorrect instrument settings. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow).2. Purify the sample to remove interfering substances.3. Ensure the mass spectrometer is properly tuned and calibrated. |
| Fragment ions not matching expected pattern | In-source fragmentation or presence of an isomer. | 1. Reduce the energy in the ion source (e.g., cone voltage).2. Use a softer ionization technique if available.3. Consider the possibility of isomeric structures and use appropriate analytical methods to differentiate them. |
Quantitative Data Summary
The following table represents a hypothetical Certificate of Analysis for a batch of this compound, outlining typical quality control specifications.
| Test | Specification | Hypothetical Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC-UV (254 nm) |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identity (MS) | [M+H]⁺ = 321.25 ± 0.5 | 321.23 | ESI-MS |
| Residual Solvents | ≤0.5% | 0.1% (Ethanol) | GC-HS |
| Water Content | ≤1.0% | 0.3% | Karl Fischer Titration |
Experimental Protocols
HPLC Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Mass Spectrometry for Identity Confirmation
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Sample Infusion: Infuse the sample solution (0.1 mg/mL in methanol) at a flow rate of 10 µL/min.
¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard ¹H NMR acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Quality control workflow for new batches of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Best Practices for Long-Term Experiments with LY97241
Welcome to the technical support center for LY97241, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during long-term experiments with this potent potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is LY97241 and what are its primary targets?
A1: LY97241 is a potent small molecule inhibitor of the human Ether-à-go-go-Related Gene (hERG) and human Ether-à-go-go 1 (hEAG1) potassium channels.[1] It functions as an open-channel blocker, meaning it binds to the channel when it is in the open state.[1]
Q2: What are the known downstream effects of blocking hERG1 and hEAG1 channels?
A2: Blockade of hERG1 and hEAG1 channels has been implicated in the regulation of cell proliferation and apoptosis.[2][3][4] Specifically, inhibition of hERG1 has been shown to affect the NF-κB signaling pathway, which plays a crucial role in these cellular processes.[4] The PI3K/Akt pathway has also been associated with the signaling of EAG channels.
Q3: What are the recommended solvents for preparing a stock solution of LY97241?
A3: For long-term storage, it is recommended to prepare a high-concentration stock solution of LY97241 in high-purity, anhydrous dimethyl sulfoxide (DMSO).[5]
Q4: What are the best practices for long-term storage of LY97241 stock solutions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of LY97241 upon dilution in aqueous media (e.g., PBS, cell culture medium). | LY97241, like many small molecules dissolved in DMSO, may have lower solubility in aqueous solutions. The final concentration in the medium may exceed its solubility limit. | - Increase the final volume of the aqueous medium to lower the final concentration of LY97241.- Perform a stepwise dilution of the DMSO stock into the aqueous medium while vortexing to facilitate dissolution.- Consider a brief sonication of the final solution to aid in dissolving any precipitate.- If precipitation persists, it may be necessary to use a lower final concentration of LY97241 for your experiments. |
| Loss of LY97241 activity in long-term cell culture experiments. | The compound may be unstable in the cell culture medium at 37°C over extended periods. The compound may be metabolized by the cells. | - It is crucial to determine the stability of LY97241 in your specific cell culture medium under your experimental conditions.[7] This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC.- For long-term experiments, consider replenishing the medium with freshly prepared LY97241 at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.[8] |
| Observed cytotoxicity or unexpected changes in cell morphology. | The concentration of LY97241 may be too high, leading to off-target effects or general toxicity. The final concentration of the DMSO vehicle may be toxic to the cells. The observed effects may be a direct consequence of on-target hERG1/hEAG1 inhibition. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.- Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in all experiments.- Research the known roles of hERG1 and hEAG1 channels in your cell type to determine if the observed morphological changes are consistent with on-target effects. |
| High variability in experimental results. | Inconsistent cell seeding density. Use of cells with high passage numbers. Inconsistent timing of LY97241 treatment and sample collection. Instability of LY97241 in solution. | - Use a consistent cell seeding density for all experiments.- Utilize cells within a defined, low-passage number range.- Standardize all experimental timings, including treatment duration and sample harvesting.- Prepare fresh dilutions of LY97241 from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Solubility of LY97241 in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | May be used as an alternative solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low | Dilution from a DMSO stock is necessary. Precipitation may occur at higher concentrations. |
| Cell Culture Media | Low | Similar to PBS, dilution from a DMSO stock is required. Serum in the media may slightly improve solubility. |
Table 2: Recommended Storage and Stability of LY97241 Solutions (General Guidelines)
Note: Specific quantitative long-term stability data for LY97241 is not publicly available. These are general recommendations based on best practices for small molecule inhibitors.
| Solution Type | Storage Temperature | Recommended Shelf-Life | Storage Container |
| Solid (powder) | Room Temperature | > 1 year (in a dry, dark place) | Tightly sealed vial |
| 10 mM Stock in DMSO | -20°C | Up to 1 month | Tightly sealed, dark glass vial (aliquoted) |
| 10 mM Stock in DMSO | -80°C | Up to 6 months | Tightly sealed, dark glass vial (aliquoted) |
| Diluted in Cell Culture Media | 37°C (in incubator) | < 24-48 hours | Sterile cell culture plates/flasks |
Experimental Protocols
Protocol 1: Preparation of LY97241 Stock Solution
-
Materials: LY97241 powder, anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of LY97241 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes or vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Long-Term Treatment of Adherent Cells with LY97241
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the course of the experiment.
-
Initial Treatment: The day after seeding, remove the culture medium and replace it with fresh medium containing the desired final concentration of LY97241. Remember to include a vehicle control (medium with the same concentration of DMSO).
-
Medium and Compound Replenishment: For experiments lasting longer than 48 hours, it is recommended to replace the medium with fresh medium containing LY97241 every 24-48 hours. This ensures a consistent concentration of the active compound and replenishes nutrients for the cells.[8]
-
Monitoring: Regularly monitor the cells for any changes in morphology, confluence, and signs of cytotoxicity.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., cell viability assays, protein extraction for western blotting, or RNA isolation for qPCR).
Mandatory Visualization
Caption: Simplified signaling pathways affected by LY97241.
Caption: Workflow for long-term cell culture experiments with LY97241.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eag1 K+ Channel: Endogenous Regulation and Functions in Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. biolivz.com [biolivz.com]
Validation & Comparative
A Comparative Analysis of LY97241 and Clofilium on hERG Channel Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with the hERG (human Ether-a-go-go-Related Gene) potassium channel is paramount for predicting potential cardiotoxicity. This guide provides a detailed comparison of two known hERG inhibitors, LY97241 and its parent compound, clofilium, supported by experimental data and methodologies.
The hERG channel is a critical component in cardiac action potential repolarization.[1][2][3][4] Inhibition of this channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[1] Both clofilium, a class III antiarrhythmic agent, and its tertiary analog LY97241 are known to block hERG channels.[5][6] However, their potency and mechanisms of action exhibit key differences.
Quantitative Comparison of hERG Inhibition
Experimental data from electrophysiological studies, primarily using the whole-cell patch-clamp technique, have elucidated the inhibitory profiles of LY97241 and clofilium on the hERG channel. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | IC50 (nM) at +40 mV | IC50 (nM) at 0 mV | Cell Type | Reference |
| LY97241 | 19 | - | Xenopus oocytes | [5] |
| LY97241 | 2.2 | - | Mammalian cells | [7] |
| Clofilium | 150 | 250 | Xenopus oocytes | [5] |
As the data indicates, LY97241 is a significantly more potent inhibitor of the hERG channel than clofilium, with some studies showing it to be almost 10-fold more potent.[5] This difference in potency is a critical consideration in drug development and safety assessment.
Mechanism of Action and Binding Characteristics
Both LY97241 and clofilium are understood to block the hERG channel from the intracellular side of the membrane, binding within the central cavity of the channel pore.[7][8] Their mechanism is described as an open-channel block, meaning they preferentially bind to the channel when it is in its open conformation.[7][8] The block by both compounds is time-, use-, and voltage-dependent.[7][8]
A key distinction in their interaction with the hERG channel lies in their binding kinetics and reversibility. Studies have shown that the block of the delayed rectifier current by clofilium is not readily reversible upon washout.[6] In contrast, the block by its tertiary analog, LY97241, is reversible.[6] Furthermore, LY97241 has been observed to increase the rate of hERG inactivation, a characteristic that is influenced by the extracellular potassium concentration.[5] The binding of LY97241 is also affected by mutations in the S6 domain of the hERG channel, specifically at residues S631 and S620, which are known to reduce the degree of inactivation.[5] This suggests that the inactivation process of the hERG channel plays a role in the binding of LY97241.[5]
The structural differences between the quaternary amine of clofilium and the tertiary amine of LY97241 likely contribute to their differing potencies and binding kinetics.[6][9]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The data presented in this guide is primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ion channel currents in living cells. Below is a generalized protocol for assessing the effect of compounds on hERG channels expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Cell Preparation:
-
Cells stably expressing the hERG channel are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4.[10]
-
Patch pipettes are fabricated from borosilicate glass and filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3.[10]
-
A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane.[10][11]
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
Voltage-Clamp Protocol:
-
The cell is held at a holding potential, typically -80 mV.
-
A depolarizing pulse is applied to activate the hERG channels (e.g., to +20 mV or +40 mV).
-
This is followed by a repolarizing step to a more negative potential (e.g., -40 mV or -50 mV) to elicit a large "tail" current, which is characteristic of hERG channels and is often used for quantifying drug block.[1]
-
This voltage protocol is repeated at regular intervals (e.g., every 5-15 seconds) to monitor the stability of the current.
Compound Application:
-
Once a stable baseline current is established, the external solution is switched to one containing the test compound (LY97241 or clofilium) at various concentrations.
-
The effect of the compound on the hERG current is measured as the percentage of current inhibition compared to the baseline.
-
Dose-response curves are constructed by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing a compound's effect on the hERG channel using the whole-cell patch-clamp technique.
Caption: Workflow for hERG channel inhibition assay.
Signaling Pathway of hERG Channel Blockade
The interaction of LY97241 and clofilium with the hERG channel is a direct physical blockade rather than a complex signaling pathway. The following diagram illustrates this direct interaction.
Caption: Direct blockade of the hERG channel.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Update on the Structure of hERG [frontiersin.org]
- 5. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of heart potassium channels by clofilium and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Unveiling the Selectivity Profile of LY 97241: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the ion channel selectivity profile of LY 97241, a potent potassium channel blocker. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and neuroscience research. By amalgamating data from multiple electrophysiological studies, this document offers a comparative overview of this compound's activity against a panel of ion channels, alongside detailed experimental methodologies.
Executive Summary
This compound is a tertiary amine analog of clofilium and has been identified as a high-affinity blocker of specific potassium channels. This guide consolidates the available data on its potency and selectivity, highlighting its primary targets and offering insights into its potential off-target effects by examining data from its close structural analog, clofilium. The presented data underscores the importance of comprehensive selectivity profiling in drug discovery and provides a foundational resource for further investigation of this compound and related compounds.
Comparative Selectivity Profile of this compound and its Analog, Clofilium
The following table summarizes the inhibitory activity (IC₅₀ or K_d values) of this compound and its structural analog clofilium against a range of ion channels. This data has been compiled from various electrophysiological studies to provide a clear, comparative overview.
| Ion Channel Family | Specific Channel | Compound | Test System | Potency (IC₅₀ / K_d) | Reference(s) |
| Potassium Channels | hERG (Kv11.1) | This compound | Mammalian cells (whole-cell) | 2.2 nM | [1] |
| hERG (Kv11.1) | This compound | Xenopus oocytes (inside-out) | 19 nM (+40 mV) | [2] | |
| hEAG1 (Kv10.1) | This compound | Mammalian cells (whole-cell) | 4.9 nM | [1] | |
| hEAG1 (Kv10.1) | This compound | Xenopus oocytes (inside-out) | 1.9 nM | [1] | |
| Inward Rectifier K+ Channels | This compound | Guinea pig ventricular cells | Active (concentration not specified) | ||
| Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, I(Ks) | This compound | Cloned channels | No effect at 100-fold higher concentrations than hERG IC₅₀ | [2] | |
| Sodium Channels | Batrachotoxin-activated Na+ | Clofilium | Rabbit skeletal muscle in planar bilayers | 3.4 µM (K_d) | [3] |
| Calcium Channels | High Voltage-Activated Ca²⁺ | Clofilium | Cultured murine cortical neurons | Concentration- and use-dependent inhibition (0.1–100 µmol/l) | [4] |
Note: Data for sodium and calcium channels are for clofilium, a close structural analog of this compound. Direct experimental data for this compound on these specific channels was not available in the reviewed literature. The activity of this compound on these channels should be experimentally verified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound on its primary targets and a typical experimental workflow for determining ion channel selectivity.
Detailed Experimental Protocols
The determination of the ion channel selectivity profile of this compound and its analogs relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through specific channels in living cells.
Cell Preparation and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., hERG, hEAG1, Nav1.5, Cav1.2). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.
-
Culture: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) and plated onto glass coverslips 24-48 hours before electrophysiological recording.
Electrophysiological Recording
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution (in mM): Composition varies depending on the ion channel being studied. A typical solution for potassium channels contains: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): A typical solution for potassium channels contains: 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.
Voltage-Clamp Protocols and Data Acquisition
-
Holding Potential: The cell membrane potential is clamped at a holding potential where the channels of interest are typically in a closed state (e.g., -80 mV).
-
Voltage Steps: Specific voltage protocols are applied to elicit ionic currents. For example, to measure hERG currents, a depolarizing step to +20 mV is applied to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.
-
Drug Application: this compound or other test compounds are dissolved in the external solution and applied to the cell via a perfusion system. A range of concentrations is used to determine the concentration-response relationship.
-
Data Analysis: The peak current amplitude in the presence of the drug is compared to the baseline current recorded before drug application. The percentage of inhibition is calculated for each concentration. The concentration-response data are then fitted to the Hill equation to determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of the ionic current.
This guide provides a foundational understanding of the selectivity profile of this compound. Further experimental validation is necessary to fully characterize its effects on a broader range of ion channels and to elucidate its complete pharmacological profile.
References
- 1. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of single batrachotoxin-activated Na+ channels by clofilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Validating LY 97241's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LY 97241's mechanism of action against other modulators of the transient outward potassium current (Ito). Detailed experimental protocols and supporting data are presented to facilitate the validation of its effects in various cell types.
This compound, an antiarrhythmic drug candidate, primarily acts by modulating the transient outward potassium current (Ito), a critical component in the repolarization phase of the cardiac action potential. This current is predominantly carried by the Kv4.3 potassium channel. Understanding the precise mechanism of this compound and comparing its efficacy and mode of action to other known Ito modulators is crucial for its development and application in research.
Comparative Analysis of Ito Modulators
The following table summarizes the quantitative data for this compound and a selection of alternative compounds that also modulate the transient outward potassium current. This allows for a direct comparison of their potency and observed effects.
| Compound | Target(s) | Cell Type | Potency (IC50/EC50) | Key Mechanistic Finding |
| This compound | Ito (likely Kv4.3), HERG | Rat Ventricular Myocytes | EC50: 5.85 µM for Ito inhibition[1] | Accelerates the apparent rate of Ito inactivation, characteristic of an open channel blocker.[1] |
| 4-Aminopyridine (4-AP) | Broad spectrum Kv channel blocker | Various, including CHO and HEK cells | IC50: ~0.1-2 mM for many Kv channels, with lower sensitivity for Kv4 channels.[2] | Non-selective blocker, does not significantly alter the rate of inactivation.[1] |
| Clofilium | Delayed rectifier K+ channels, HERG | Xenopus Oocytes | IC50: 150 nM (at +40 mV) for HERG[3] | Parent compound of this compound, potent HERG channel blocker. |
| Lidocaine | Kv4.3-L, Kv4.3-S | Xenopus Oocytes | IC50: 0.8 mM (Kv4.3-L), 1.2 mM (Kv4.3-S)[4] | Class I antiarrhythmic that also inhibits Kv4.3 isoforms.[4] |
| Mexiletine | Kv4.3-L, Kv4.3-S | Xenopus Oocytes | IC50: 146 µM (Kv4.3-L), 160 µM (Kv4.3-S)[4] | Another class I antiarrhythmic with inhibitory effects on Kv4.3.[4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound on the transient outward potassium current is consistent with open channel block. This is visually represented in the following diagram, which illustrates how the blocker interacts with the ion channel pore.
Caption: Open channel block of a voltage-gated potassium channel by this compound.
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound and compare it with alternatives, the following experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the effects of a compound on ion channel function.
Objective: To measure the effect of this compound on the transient outward potassium current (Ito) in a relevant cell type (e.g., isolated cardiomyocytes or a cell line expressing Kv4.3).
Materials:
-
Isolated cells (e.g., rat ventricular myocytes) or a cell line stably expressing the target channel (e.g., HEK293-Kv4.3).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
This compound and other test compounds.
Procedure:
-
Prepare a cell suspension and place it in the recording chamber on the microscope stage.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Ito currents using a voltage-clamp protocol. A typical protocol would be to hold the cell at -80 mV and then apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record Ito currents in the presence of the compound and wash it out to check for reversibility.
-
Analyze the data to determine the effect of the compound on current amplitude, activation and inactivation kinetics, and voltage-dependence.
Thallium Flux Assay
This is a higher-throughput method for screening compounds that modulate potassium channel activity.
Objective: To rapidly assess the inhibitory effect of this compound and other compounds on potassium channel function.
Materials:
-
Cell line stably expressing the target potassium channel (e.g., HEK293-Kv4.3).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer.
-
Thallium-containing stimulation buffer.
-
Test compounds.
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the thallium-sensitive dye.
-
Add the test compounds at various concentrations to the wells.
-
Add the thallium-containing stimulation buffer to initiate thallium influx through open potassium channels.
-
Measure the fluorescence intensity over time using a plate reader.
-
Analyze the data to determine the concentration-dependent inhibition of the thallium flux, from which an IC50 value can be calculated.
Caption: Experimental workflow for validating the mechanism of action using patch-clamp.
Logical Comparison of Modulator Effects
The following diagram illustrates the logical relationship between the different types of modulators and their effect on the transient outward potassium current.
Caption: Logical relationship between Ito modulators and their primary effects.
References
- 1. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cardiac Kv4.3 (Ito) channel isoforms by class I antiarrhythmic drugs lidocaine and mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of the Effects of LY 97241 on the Transient Outward Potassium Current (Ito)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects and underlying mechanisms of the transient outward potassium current (Ito), the molecular target of the antiarrhythmic drug LY 97241. Due to significant species-specific variations in the properties of the Ito channel, the effects of agents targeting this channel, such as this compound, are anticipated to differ across preclinical animal models and humans. This document synthesizes available data to highlight these differences, offering a valuable resource for interpreting preclinical findings and predicting clinical outcomes.
Executive Summary
This compound is an antiarrhythmic agent that exerts its effect by accelerating the inactivation of the transient outward potassium current (Ito). This current plays a crucial role in the early repolarization phase of the cardiac action potential. Preclinical research has demonstrated significant heterogeneity in the density, kinetics, and molecular composition of Ito among commonly used laboratory animals (e.g., rats, dogs) and humans. These differences can lead to varied responses to Ito-targeting drugs. This guide presents a detailed comparison of Ito characteristics across species and provides standardized experimental protocols to facilitate consistent data generation and interpretation.
Data Presentation: Cross-Species Comparison of Ito Channel Kinetics
The following table summarizes key kinetic parameters of the transient outward potassium current (Ito) in cardiomyocytes from different species. These variations are critical for understanding potential differences in the pharmacological effects of this compound.
| Parameter | Human | Dog | Rat |
| Ito Density (pA/pF) | Lower than in dogs | Higher than in humans | High |
| Inactivation Kinetics | Slower | Faster than human | - |
| Recovery from Inactivation | Monoexponential and rapid | Biphasic (fast and slow components) | - |
| Voltage-dependence of Inactivation | More depolarized half-inactivation voltage | More hyperpolarized half-inactivation voltage | - |
| Molecular Composition (α-subunits) | Primarily Kv4.3, some Kv1.4 | Primarily Kv4.3, some Kv1.4 | Primarily Kv4.2/Kv4.3 |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of ion channel modulators across species. The following is a detailed protocol for the electrophysiological recording of the transient outward potassium current (Ito) in isolated cardiomyocytes using the whole-cell patch-clamp technique.
I. Cardiomyocyte Isolation
-
Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rat, dog) in accordance with approved institutional animal care and use committee protocols. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with calcium-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Enzymatic Digestion: Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix. The duration and enzyme concentration should be optimized for each species.
-
Cell Dissociation and Collection: Once the heart is flaccid, remove the ventricles and gently mince the tissue in a high-potassium storage solution. Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM to prevent calcium paradox.
-
Cell Storage: Store the isolated cardiomyocytes in the high-potassium solution at room temperature and use for electrophysiological recordings within 8 hours.
II. Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Cell Plating: Plate a small aliquot of the cardiomyocyte suspension into a recording chamber on the stage of an inverted microscope.
-
Seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Ito Recording:
-
Hold the cell at a membrane potential of -80 mV.
-
To inactivate sodium channels, apply a brief prepulse to -40 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for 200-500 ms to elicit Ito.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak outward current and the steady-state current at the end of the depolarizing pulse.
-
Subtract the steady-state current from the peak current to isolate the transient component (Ito).
-
Analyze the voltage-dependence of activation and inactivation, as well as the kinetics of inactivation and recovery from inactivation.
-
Mandatory Visualizations
Signaling Pathway of the Transient Outward Potassium Current (Ito)
LY 97241 as a Reference Compound for Ito Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY 97241 with other known inhibitors of the transient outward potassium current (Ito), a critical component in cardiac action potential repolarization. The information presented herein is intended to assist researchers in selecting the appropriate reference compound for their specific experimental needs.
Introduction to the Transient Outward Potassium Current (Ito)
The transient outward potassium current (Ito) is a crucial ion current responsible for the early repolarization phase (Phase 1) of the cardiac action potential. This current is primarily mediated by the Kv4.3 voltage-gated potassium channels in larger mammals, including humans. The proper functioning of Ito is essential for maintaining normal cardiac rhythm, and its dysregulation has been implicated in various cardiovascular diseases, such as heart failure and atrial fibrillation. The density and kinetics of Ito can vary significantly across different regions of the heart, contributing to the heterogeneity of the cardiac action potential.
This compound: An Open Channel Blocker of Ito
This compound is an antiarrhythmic compound that has been characterized as a potent inhibitor of the Ito current. Its primary mechanism of action involves an open channel block, leading to an accelerated apparent rate of inactivation of the transient outward K+ current. This modulation of Ito can significantly impact the shape and duration of the cardiac action potential.
Comparative Analysis of Ito Inhibitors
The following tables provide a quantitative comparison of this compound with other commonly used Ito inhibitors. The data has been compiled from various electrophysiological studies.
Table 1: Potency of Various Ito Inhibitors
| Compound | IC50 / EC50 | Target | Species/Cell Type | Key Findings |
| This compound | EC50: 5.85 µM | Ito | Rat Ventricular Myocytes | Concentration-dependent inhibition of Ito amplitude.[1] |
| 4-Aminopyridine (4-AP) | IC50: 50 µM | Ito | Canine Purkinje Fibers | A widely used, non-selective potassium channel blocker. |
| Heteropodatoxin-2 (HpTx2) | Not explicitly defined, but potent | Kv4 Channels | Not specified | A gating modifier toxin with high selectivity for Kv4 channels. |
| Lidocaine | IC50: 0.8 mM (Kv4.3-L), 1.2 mM (Kv4.3-S) | Kv4.3 | Xenopus Oocytes | Class I antiarrhythmic drug with Ito inhibitory effects.[1] |
| Mexiletine | IC50: 146 µM (Kv4.3-L), 160 µM (Kv4.3-S) | Kv4.3 | Xenopus Oocytes | Class I antiarrhythmic drug with Ito inhibitory effects.[1] |
Table 2: Mechanistic Comparison of Ito Inhibitors
| Compound | Mechanism of Action | Effect on Ito Kinetics |
| This compound | Open channel block | Accelerates the apparent rate of inactivation.[1] |
| 4-Aminopyridine (4-AP) | Voltage-dependent block of closed channels | Slows both activation and inactivation at high concentrations. |
| Heteropodatoxin-2 (HpTx2) | Gating modifier | Shifts the voltage dependence of activation and inactivation. |
| Lidocaine | Not specified | Accelerates and enhances inactivation; delays recovery from inactivation.[1] |
| Mexiletine | Not specified | Accelerates and enhances inactivation; delays recovery from inactivation.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the Ito current in the cardiac action potential and a typical experimental workflow for its characterization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ito Measurement
This protocol is a generalized procedure for recording Ito currents from isolated ventricular myocytes. Specific parameters may need to be optimized for different cell types and recording conditions.
1. Cell Preparation:
-
Isolate single ventricular myocytes from the desired species using established enzymatic digestion protocols.
-
Plate the isolated myocytes on glass coverslips and allow them to adhere.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ito, other currents may be blocked by adding specific inhibitors to this solution (e.g., CdCl2 to block Ca2+ currents, TTX to block Na+ currents).
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Compensate for pipette and cell capacitance.
4. Voltage-Clamp Protocol for Ito:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure the availability of Ito channels.
-
Apply a brief pre-pulse to a depolarized potential (e.g., -40 mV for 50 ms) to inactivate sodium channels.
-
Apply a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit the Ito current.
-
The transient outward component of the current is identified by its rapid activation and inactivation kinetics.
5. Data Analysis:
-
Measure the peak outward current at each test potential.
-
Analyze the voltage-dependence of activation and inactivation.
-
Fit the inactivation phase of the current with an exponential function to determine the time constant of inactivation.
-
To determine the IC50 of an inhibitor, apply increasing concentrations of the compound and measure the percentage of current inhibition at a specific test potential. Fit the concentration-response data to a Hill equation.
Conclusion
This compound serves as a valuable reference compound for the study of the Ito current due to its potent and specific inhibitory action. Its mechanism as an open channel blocker provides a distinct pharmacological profile compared to other Ito inhibitors like 4-aminopyridine and peptide toxins. This guide provides a foundation for researchers to compare and select the most appropriate Ito inhibitor for their experimental objectives. The detailed protocols and comparative data are intended to facilitate reproducible and robust investigations into the physiological and pathophysiological roles of the transient outward potassium current.
References
Reproducibility of Action Potential Modulation: A Comparative Guide to LY 97241 and Other Transient Outward Current (Ito) Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of LY 97241 and other notable transient outward potassium current (Ito) inhibitors on the cardiac action potential. The objective is to assess the reproducibility of these effects by examining available experimental data and methodologies.
Introduction to Ito and its Role in Action Potential
The transient outward potassium current (Ito) is a critical component in the early repolarization phase (Phase 1) of the cardiac action potential. Primarily mediated by Kv4.3 channel subunits in the ventricles, Ito contributes to the characteristic "notch" of the action potential waveform. Modulation of this current can significantly impact the action potential duration (APD) and cellular excitability, making Ito a key target for antiarrhythmic drug development. This guide focuses on this compound, a potent Ito blocker, and compares its effects with other well-characterized inhibitors to evaluate the consistency of findings across different studies and compounds.
Comparative Analysis of Ito Blockers
The following tables summarize the quantitative data on the inhibitory effects of this compound and alternative compounds on the transient outward potassium current.
Table 1: Quantitative Comparison of Ito Inhibition
| Compound | Cell Type | IC50 / EC50 (µM) | Key Effect on Ito | Reference |
| This compound | Rat ventricular myocytes | 5.85 (EC50) | Concentration-dependent inhibition and acceleration of inactivation | [1] |
| Quinidine | HEK 293 cells (expressing hKv4.3) | 2.9 | Concentration-dependent inhibition | |
| Carvedilol | HEK 293 cells (expressing hKv4.3) | 1.2 | Concentration-dependent inhibition | |
| Lidocaine | Xenopus laevis oocytes (expressing Kv4.3-L) | 800 | Inhibition of Kv4.3 | [2] |
| Mexiletine | Xenopus laevis oocytes (expressing Kv4.3-L) | 146 | Inhibition of Kv4.3 | [2] |
Table 2: Comparison of Effects on Action Potential Parameters
| Compound | Effect on Action Potential Duration (APD) | Other Notable Electrophysiological Effects |
| This compound | Prolongation | Accelerates the apparent rate of Ito inactivation |
| Quinidine | Prolongation | Open channel block properties |
| Carvedilol | - | Greater inhibition of action potential notch compared to quinidine |
| Lidocaine | - | Accelerated and enhanced inactivation, delayed recovery from inactivation |
| Mexiletine | - | Accelerated and enhanced inactivation, delayed recovery from inactivation |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Ito Measurement
This protocol is a generalized representation based on the methodologies described in the referenced studies for measuring Ito currents in isolated cardiac myocytes or heterologous expression systems.
-
Cell Preparation:
-
Cardiac Myocytes: Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Heterologous Expression: Human embryonic kidney (HEK) 293 cells or Xenopus laevis oocytes are transfected with the gene encoding the desired potassium channel subunit (e.g., KCND3 for Kv4.3).
-
-
Solutions:
-
External Solution (in mM): NaCl 136, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Cells are transferred to a recording chamber on an inverted microscope and superfused with the external solution.
-
Borosilicate glass micropipettes (resistance 2-4 MΩ) are filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software.
-
-
Voltage-Clamp Protocol for Ito:
-
A holding potential of -80 mV is maintained.
-
To inactivate sodium and calcium channels, a prepulse to a depolarized potential (e.g., -40 mV for 500 ms) is applied.
-
Test pulses of varying voltages (e.g., from -30 mV to +70 mV in 10 mV increments) are then applied to elicit Ito currents.
-
The peak outward current is measured, and the current decay is fitted to an exponential function to determine the inactivation kinetics.
-
Specific Protocol for this compound (based on Zhang & Steinberg, 1995)
-
Cell Type: Rat ventricular myocytes.
-
Method: Whole-cell patch-clamp technique.
-
Voltage-Clamp Protocol:
-
Holding potential: -80 mV.
-
A 500-ms prepulse to -40 mV was applied to inactivate Na+ and Ca2+ channels.
-
Test pulses to various potentials (from -30 to +70 mV) were applied to elicit Ito.
-
-
Data Analysis:
-
Ito amplitude was measured 30 ms after the onset of depolarization.
-
The concentration-response curve was fitted to a logistic equation to determine the EC50.
-
The time course of Ito inactivation was fitted with a single exponential function.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Ito blockers and the general workflow of an electrophysiological study.
Caption: Mechanism of Ito blockade on the cardiac action potential.
Caption: General workflow for an electrophysiological experiment.
Discussion on Reproducibility
While no studies were found that directly attempted to replicate the findings of Zhang and Steinberg (1995) on this compound, the principle of its action as an Ito blocker is well-supported by the broader literature on similar compounds. The consistency of effects observed with different Ito blockers, such as quinidine and carvedilol, on the Kv4.3 channel provides indirect validation of the underlying mechanism.
The reproducibility of the specific quantitative values, such as the EC50 for this compound, would require direct replication studies. However, the qualitative effect of Ito blockade on the action potential, namely the prolongation of the early repolarization phase, is a consistently reported phenomenon. Variations in reported IC50 values for different compounds can be attributed to differences in experimental conditions, including the specific cell type or expression system used, temperature, and the precise voltage-clamp protocols employed.
For robust and reproducible findings in the field of cardiac electrophysiology, it is imperative to adhere to detailed and standardized experimental protocols. This includes precise reporting of solutions, temperature, voltage-clamp parameters, and data analysis methods.
Conclusion
This compound is a potent blocker of the transient outward potassium current, Ito, with a well-characterized effect on the cardiac action potential. While direct replication studies are lacking, the effects of this compound are consistent with the known pharmacology of other Ito blockers. The comparative data presented in this guide highlight the importance of standardized experimental protocols for ensuring the reproducibility and comparability of findings in cardiac electrophysiology research. Future studies aimed at directly replicating the effects of this compound would be valuable in further solidifying its pharmacological profile.
References
In Vivo Validation of In Vitro Findings with LY 97241: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Summary of Findings
LY 97241 is a tertiary amine analog of clofilium that has been shown in vitro to be a potent blocker of the transient outward potassium current (Ito) in ventricular myocytes.[1] The primary in vitro finding is that this compound accelerates the apparent rate of inactivation of Ito, a mechanism distinct from direct channel block at the pore.[1] This guide will delve into the specifics of these in vitro findings and draw comparisons with other potassium channel blockers, namely clofilium and 4-aminopyridine (4-AP), for which in vivo data are available.
Data Presentation
In Vitro Electrophysiological Effects of this compound on Ito
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Ito Amplitude | Concentration-dependent inhibition | EC50 of 5.85 µM | Rat ventricular myocytes | [1] |
| Ito Inactivation Rate | Accelerated | 10 µM | Rat ventricular myocytes | [1] |
| Peak Ito | No significant effect | 10 µM | Rat ventricular myocytes | [1] |
| Steady-state Inactivation | No effect | Not specified | Rat ventricular myocytes | [1] |
| Recovery from Inactivation | No effect | Not specified | Rat ventricular myocytes | [1] |
Comparative In Vivo Electrophysiological and Antiarrhythmic Effects
| Compound | Animal Model | Key In Vivo Effects | Dose | Reference |
| Clofilium | Canine | Increased ventricular fibrillation threshold; Prolonged effective refractory period. | 0.5-2 mg/kg | [2] |
| Clofilium | Canine | Inhibited induction of ventricular tachycardia/fibrillation. | 1 mg/kg | [2] |
| 4-Aminopyridine | Rat | Dose-dependent increase in action potential duration (APD90). | 2 and 4 mM | [3] |
| 4-Aminopyridine | Rat | Decreased duration of reperfusion-induced ventricular tachyarrhythmias. | 2 and 4 mM | [3] |
Experimental Protocols
In Vitro Electrophysiology (this compound)
The in vitro effects of this compound on the transient outward potassium current (Ito) were investigated in rat ventricular myocytes using the whole-cell patch-clamp technique.[1]
-
Cell Isolation: Single ventricular myocytes were isolated from rat hearts.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used to record membrane currents.
-
Voltage Protocol: To elicit Ito, depolarizing voltage steps were applied from a holding potential.
-
Data Analysis: The amplitude and kinetics of Ito were analyzed in the absence and presence of varying concentrations of this compound. The concentration-response curve for the inhibition of Ito amplitude was fitted to determine the EC50 value. The rate of current inactivation was determined by fitting the decay phase of the current to an exponential function.
In Vivo Antiarrhythmic Studies (Comparator Compounds)
-
Clofilium (Canine Model): In non-ischemic and chronically infarcted canine hearts, the effects of intravenous clofilium on the ventricular fibrillation threshold (VFT) and effective refractory period (ERP) were assessed. Programmed electrical stimulation was used to induce ventricular arrhythmias.[2]
-
4-Aminopyridine (Rat Model): Spontaneously beating rat hearts were subjected to regional ischemia by coronary artery occlusion followed by reperfusion. Surface electrograms and intracellular membrane potentials from subepicardial cells were recorded to evaluate the effects of 4-aminopyridine on action potential duration and the incidence and duration of reperfusion arrhythmias.[3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. This compound accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of clofilium in experimental canine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine: effects on electrical activity during ischemia and reperfusion in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LY 97241's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of LY 97241, a blocker of the transient outward potassium current (Ito). The data presented herein is intended to assist researchers in evaluating this compound relative to other known Ito inhibitors. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for the key assays are provided.
Executive Summary
This compound is an investigational antiarrhythmic compound that has been shown to modulate cardiac action potential duration by interacting with voltage-gated potassium channels. This guide focuses on its potency in blocking the transient outward potassium current (Ito), a key current in the early repolarization phase of the cardiac action potential, and compares it with other well-characterized Ito blockers. Furthermore, this guide will explore the selectivity profile of this compound against other cardiac ion channels, a critical aspect for predicting its therapeutic window and potential off-target effects.
Potency Comparison
The potency of this compound in blocking the transient outward potassium current (Ito) has been determined using whole-cell patch-clamp electrophysiology in rat ventricular myocytes. The half-maximal effective concentration (EC50) for this compound in inhibiting the Ito amplitude was found to be 5.85 µM.[1] This value provides a quantitative measure of its potency and serves as a benchmark for comparison with other Ito blockers.
For comparative purposes, the potencies of two other well-known non-selective blockers of Ito, 4-aminopyridine (4-AP) and Barium (Ba²⁺), are presented in the table below. It is important to note that the experimental conditions, such as the cell type and specific recording parameters, can influence the measured IC50/EC50 values.
| Compound | Target Current | Potency (IC50/EC50) | Cell Type |
| This compound | Ito | 5.85 µM (EC50) | Rat Ventricular Myocytes |
| 4-Aminopyridine (4-AP) | Ito | ~0.4 mM - 4 mM | Various (including neuronal and breast cancer cell lines) |
| Barium (Ba²⁺) | Ito | ~40 µM | Canine Ventricular and Atrial Myocytes |
Selectivity Profile
A comprehensive understanding of a compound's selectivity is crucial for assessing its potential for off-target effects. An ideal Ito blocker would exhibit high potency for the target channel with minimal activity against other cardiac ion channels, such as other potassium channels (e.g., IKr, IKs, IK1), sodium channels (Nav), and calcium channels (Cav).
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad panel of ion channels. The primary literature focuses on its effects on Ito.[1] To provide a complete picture, further experimental evaluation of this compound against other key cardiac ion channels is necessary. Commercial services are available to perform such ion channel selectivity profiling.
Experimental Methodologies
The determination of a compound's potency and selectivity against ion channels is primarily conducted using the patch-clamp electrophysiology technique . This "gold standard" method allows for the direct measurement of ion channel currents and the effects of pharmacological agents on these currents.
Whole-Cell Patch-Clamp Protocol for Assessing Ito Blockade
This protocol outlines the general steps for measuring the effect of a compound like this compound on the transient outward potassium current (Ito) in isolated cardiomyocytes.
1. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., rat, canine).
-
Cells are maintained in a physiological external solution.
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode.
-
The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed through gentle suction.
-
The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the total cellular ionic currents.
3. Voltage-Clamp Protocol:
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the voltage-gated channels in a closed state.
-
To elicit the Ito, a depolarizing voltage step to a positive potential (e.g., +30 mV) is applied for a specific duration (e.g., 500 ms).
-
This protocol is repeated at regular intervals to ensure a stable baseline recording.
4. Compound Application:
-
A baseline recording of the Ito is established.
-
The external solution containing the test compound (e.g., this compound) at various concentrations is then perfused over the cell.
-
The effect of the compound on the Ito amplitude and kinetics is recorded at each concentration.
5. Data Analysis:
-
The peak outward current during the depolarizing step is measured.
-
The percentage of current inhibition is calculated for each concentration of the test compound relative to the baseline.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The EC50 or IC50 value is determined by fitting the concentration-response curve with a suitable equation (e.g., the Hill equation).
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the cardiac action potential, the experimental workflow for assessing Ito blockade, and the logical relationship for evaluating compound selectivity.
References
Safety Operating Guide
Proper Disposal of LY 97241: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a procedural framework for the safe disposal of LY 97241, a clofilium analog identified as N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds to provide a comprehensive operational and disposal plan.
Hazard Assessment and Safety Precautions
Based on the chemical structure of this compound, which contains a nitroaromatic group and a tertiary amine, the compound should be handled with caution. Analogous compounds suggest potential hazards that necessitate stringent safety measures.
Assumed Hazard Classification:
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosols are generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a chemical waste.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. The label should include the chemical name ("this compound" and "N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine"), the primary hazards (e.g., "Toxic," "Irritant"), and the date.
-
Segregate this compound waste from other waste streams, particularly from strong acids and oxidizers, to prevent potentially hazardous reactions.
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a compatible, sealed container. Contaminated items such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed bag or container.
-
Liquid Waste: Solutions of this compound should be collected in a sealed, compatible container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless decontaminated. Triple-rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
3. Storage of Chemical Waste:
-
Store the designated this compound waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with all available information about the compound, including its chemical name, structure, and any known or suspected hazards.
-
Never dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, based on the best available chemical safety information, is designed to empower laboratory professionals to manage and dispose of this compound responsibly. By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Essential Safety and Logistical Information for Handling LY 97241
Disclaimer: A specific Safety Data Sheet (SDS) for LY 97241 was not found. This guidance is based on general best practices for handling new or uncharacterized chemical compounds in a research laboratory setting. It is imperative to treat this compound as a substance with unknown toxicity and potential hazards. A thorough risk assessment should be conducted by qualified personnel before any handling.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly answer specific operational questions and ensure a safe laboratory environment.
Risk Assessment and Precautionary Principle
Given the absence of specific toxicity data, the precautionary principle must be applied. Assume that this compound is hazardous and take all necessary precautions to minimize exposure.[1] Before beginning any experiment, a risk assessment should be performed to identify potential hazards and establish appropriate control measures.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling compounds of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.[5][6]
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Flame-resistant lab coat | Should be fully buttoned.[7][8] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosols.[7][9] |
| Hand Protection | Double-gloving with chemically resistant gloves | Use a flexible laminate glove (e.g., Silver Shield) as an inner layer, with a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[7] Inspect gloves for any signs of degradation before use.[10] |
| Respiratory Protection | N95 respirator or higher | Required when working with powders or when there is a potential for aerosol generation.[6] All work with volatile or aerosol-generating procedures should be conducted in a certified chemical fume hood.[11] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material.[6] |
Handling Procedures
Adherence to strict handling protocols is crucial to prevent exposure and contamination.
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Minimizing Exposure: Only work with the smallest quantities of the compound necessary for the experiment.[12] Keep containers tightly sealed when not in use.[13]
-
Labeling: All containers holding this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name, concentration, date, and hazard warnings (e.g., "Unknown Toxicity - Handle with Caution").[13][14][15]
-
Spill Management: A spill kit specifically for chemical spills should be readily accessible. In the event of a spill, follow the five-step spill response procedure:
-
Alert others in the vicinity.
-
Don the appropriate PPE.
-
Contain the spill using absorbent materials.
-
Clean up the spill, working from the outside in.
-
Dispose of the contaminated materials as hazardous waste.[12]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical safety and environmental consideration. Since the compound's properties are unknown, it must be treated as hazardous waste.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[13][16] Do not mix with other chemical waste streams.[16]
-
Labeling of Waste: Waste containers must be labeled as "Hazardous Waste" and include the name "this compound (Unknown Toxicity)" and the date of accumulation.[17][18]
-
Disposal Request: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[16][18] Federal, state, and local regulations prohibit the disposal of unknown waste, so proper labeling is essential.[14]
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. tcd.ie [tcd.ie]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. youtube.com [youtube.com]
- 13. somatco.com [somatco.com]
- 14. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. unmc.edu [unmc.edu]
- 18. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
